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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (4-Bromoisoquinolin-6-yl)methanol: Structural Chemistry, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary (4-Bromoisoquinolin-6-yl)methanol (CAS: 2013583-59-8) is a highly functionalized, bicyclic heteroaromatic building block that has garnered significant attention in medicinal chemistry and fragment-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromoisoquinolin-6-yl)methanol (CAS: 2013583-59-8) is a highly functionalized, bicyclic heteroaromatic building block that has garnered significant attention in medicinal chemistry and fragment-based drug discovery (FBDD). Featuring an electron-deficient isoquinoline core, a selectively reactive C4-bromide, and a versatile C6-hydroxymethyl group, this compound serves as a critical intermediate for synthesizing complex pharmacophores. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in cross-coupling reactions, and validated experimental protocols for its application in drug development.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of (4-Bromoisoquinolin-6-yl)methanol dictates its chemical behavior and biological utility. The isoquinoline scaffold provides a rigid, planar system capable of participating in π−π stacking interactions, while the N2 nitrogen acts as a potent hydrogen bond acceptor—a common motif for interacting with the hinge region of kinases.

  • C4-Bromine: Positioned on the electron-deficient pyridine-like ring, the C4-bromide is highly activated for oxidative addition by palladium(0) species. This makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

  • C6-Hydroxymethyl: The primary alcohol at the C6 position is sterically accessible and electronically decoupled from the core aromatic system. It provides a nucleophilic handle for etherification, esterification, or mild oxidation to an aldehyde, enabling divergent synthesis.

Table 1: Physicochemical and Structural Data
PropertyValue
IUPAC Name (4-Bromoisoquinolin-6-yl)methanol
CAS Number 2013583-59-8
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
SMILES BrC1=CN=CC2=C1C=C(C=C2)CO
Standard Purity 95% (HPLC/NMR)
Physical State Solid (Powder)

(Data sourced from authoritative chemical databases[1],[2])

Mechanistic Role in Drug Discovery

In the context of FBDD, the orthogonal reactivity of the C4 and C6 positions allows for the rapid generation of structure-activity relationship (SAR) libraries.

Causality of Reactivity: The nitrogen atom in the isoquinoline ring withdraws electron density via inductive and resonance effects, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electronic depletion makes the C-Br bond at the C4 position particularly susceptible to insertion by low-valent transition metals. Conversely, the C6-hydroxymethyl group remains unreactive under standard cross-coupling conditions (provided strong bases that might deprotonate the alcohol are carefully managed), allowing for chemoselective functionalization.

Functionalization Core (4-Bromoisoquinolin-6-yl)methanol Suzuki Suzuki-Miyaura Coupling (C4 Arylation) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C4 Amination) Core->Buchwald Pd(0), R-NH2 Oxidation Oxidation (C6 Aldehyde/Acid) Core->Oxidation DMP or MnO2 Etherification Etherification (C6 Alkylation) Core->Etherification NaH, R-X Kinase Kinase Inhibitors Suzuki->Kinase Buchwald->Kinase Epigenetic Epigenetic Modulators Oxidation->Epigenetic Etherification->Epigenetic

Divergent synthetic functionalization pathways of (4-Bromoisoquinolin-6-yl)methanol.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Each step includes mechanistic rationale to explain the causality behind the experimental choices.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C4

Rationale: The C4-bromide undergoes oxidative addition with Pd(0). The use of Pd(dppf)Cl₂ provides a bidentate ligand (dppf) with a large bite angle that stabilizes the palladium intermediate and accelerates reductive elimination, minimizing protodebromination side reactions[3]. A mild base (K₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O) facilitates transmetalation by forming a reactive boronate complex while preserving the integrity of the C6-hydroxymethyl group.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine (4-Bromoisoquinolin-6-yl)methanol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

  • Degassing (Critical Step): Purge the suspension with Argon or N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of inert gas.

  • Reaction Execution: Seal the flask and heat the mixture to 90°C in a pre-heated oil bath for 12 hours. Monitor the reaction via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with distilled water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the C4-arylated product.

Workflow Step1 1. Reagent Assembly Core + Ar-B(OH)2 + Pd(dppf)Cl2 + K2CO3 Step2 2. Degassing N2 or Ar purge in Dioxane/H2O Step1->Step2 Step3 3. Reaction Heat at 90°C for 12h Step2->Step3 Step4 4. Workup EtOAc extraction & Brine wash Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Step6 6. Validation LC-MS & 1H-NMR Analysis Step5->Step6

Step-by-step experimental workflow for C4 Suzuki-Miyaura cross-coupling.

Protocol B: Oxidation of C6-Hydroxymethyl to Aldehyde

Rationale: For applications requiring a C6-electrophile (e.g., reductive amination), the primary alcohol must be oxidized. Dess-Martin Periodinane (DMP) is chosen over Jones reagent to prevent over-oxidation to the carboxylic acid and to avoid harsh acidic conditions that could protonate the isoquinoline nitrogen, which might precipitate the starting material[4].

Step-by-Step Methodology:

  • Preparation: Dissolve (4-Bromoisoquinolin-6-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.1 equiv) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct.

  • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate to yield 4-bromoisoquinoline-6-carbaldehyde.

Analytical Validation (E-E-A-T)

To establish a self-validating system, analytical verification of (4-Bromoisoquinolin-6-yl)methanol must confirm both structural integrity and purity.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal an isotopic doublet at m/z 238.0 and 240.0 [M+H]⁺ in a 1:1 ratio, characteristic of the naturally occurring ⁷⁹Br and ⁸¹Br isotopes.

  • Nuclear Magnetic Resonance (¹H NMR): In DMSO-d₆ or CDCl₃, the isoquinoline core presents distinct signals. The C1 proton, located between the nitrogen and the fused benzene ring, is highly deshielded and typically appears as a singlet downfield (>9.0 ppm). The C3 proton adjacent to the nitrogen and bromine also appears significantly downfield (~8.5-8.8 ppm). The C6-hydroxymethyl group will present as a doublet (or singlet if exchange occurs) around 4.7-4.9 ppm, integrating to 2 protons, with the hydroxyl proton appearing as a broad singlet or triplet.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA or Formic Acid). A single sharp peak at the expected retention time validates the 95% purity standard required for biological screening[1].

References

  • Title: (4-Bromoisoquinolin-6-YL)methanol CAS 2013583-59-8 | Source: Chemsrc | URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide | Source: Yoneda Labs | URL: [Link]

  • Title: Dess-Martin periodinane - Organic Syntheses Procedure | Source: Organic Syntheses | URL: [Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action for (4-Bromoisoquinolin-6-YL)methanol Derivatives

An In-Depth Technical Guide Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer and antimicrobial activities.[1][2] This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of novel (4-Bromoisoquinolin-6-YL)methanol derivatives. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it offers a strategic and logical workflow, explaining the causality behind experimental choices to build a robust, data-driven mechanistic hypothesis. We will navigate from broad phenotypic screening to specific target identification and validation, ensuring that each step is supported by self-validating experimental design and authoritative scientific principles. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from discovery to clinical candidacy.

Introduction: The Rationale for Investigating Isoquinoline Derivatives

Isoquinoline-based compounds are known to exert their biological effects through diverse mechanisms, including the inhibition of critical cellular enzymes and interference with fundamental cellular processes.[3] Their reported activities include targeting the PI3K/Akt/mTOR signaling pathway, inducing apoptosis and cell cycle arrest, inhibiting microtubule polymerization, and acting as topoisomerase inhibitors.[1][4] The specific derivative, (4-Bromoisoquinolin-6-YL)methanol, incorporates a bromine atom, a common feature in kinase inhibitors that can form halogen bonds or serve as a synthetic handle, and a methanol group that can participate in hydrogen bonding within a target's active site.

This guide outlines a systematic approach to characterize the in vitro pharmacology of this class of molecules, establishing a clear, evidence-based understanding of their mechanism of action.

Strategic Workflow for Mechanistic Elucidation

A robust investigation into a compound's mechanism of action follows a logical progression from broad, observable effects to specific molecular interactions. The causality behind this workflow is to use initial, less resource-intensive assays to generate hypotheses that are then systematically tested with more specific and definitive experiments.

G cluster_0 Phase 1: Phenotypic Screening & Hypothesis Generation cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Pathway Validation & Cellular Mechanism A Cytotoxicity Profiling (Broad Cancer Cell Line Panel) B Analysis of IC50 Patterns (Identify Sensitive vs. Resistant Lines) A->B Quantitative Data C Hypothesis Formulation (e.g., Kinase Inhibitor, DNA Damaging Agent) B->C Bioinformatic Correlation D Broad-Spectrum Biochemical Screens (e.g., Kinase, Protease, GPCR Panels) C->D Test Kinase Hypothesis E In Vitro DNA Interaction Assays (e.g., Intercalation, Topoisomerase) C->E Test DNA Damage Hypothesis F Microtubule Dynamics Assay C->F Test Cytoskeletal Hypothesis G Identification of Primary Molecular Targets D->G E->G F->G H Cell-Based Target Engagement (e.g., Western Blot for Phospho-Proteins) G->H Validate in Cellular Context K Mechanistic Conclusion H->K I Cell Cycle Analysis (Flow Cytometry) I->K J Apoptosis Assays (Annexin V, Caspase Activity) J->K G PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates S6K p70S6K mTOR->S6K phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation promotes CompoundX Compound X (Derivative) CompoundX->PI3K inhibits CompoundX->mTOR inhibits

Sources

Foundational

Comprehensive Technical Guide on (4-Bromoisoquinolin-6-YL)methanol: Physicochemical Profiling and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, halogenated heterocyclic scaffolds serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, halogenated heterocyclic scaffolds serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). (4-Bromoisoquinolin-6-YL)methanol (CAS: 2013583-59-8) is a bifunctional intermediate characterized by an isoquinoline core, a bromine atom at the C4 position, and a hydroxymethyl group at the C6 position [1]. This whitepaper provides a rigorous examination of its molecular weight, exact mass, and elemental composition, alongside self-validating analytical methodologies required to verify its structural integrity in a laboratory setting.

Molecular Identity & Fundamental Physicochemical Properties

Before initiating any synthetic or analytical workflow, establishing the foundational physicochemical parameters of the analyte is mandatory. The distinction between average molecular weight (used for stoichiometric calculations) and monoisotopic exact mass (used for high-resolution mass spectrometry) is critical for halogenated compounds.

Table 1: Physicochemical Profile of (4-Bromoisoquinolin-6-YL)methanol
ParameterValueComputational Basis
Chemical Name (4-Bromoisoquinolin-6-YL)methanolIUPAC Nomenclature
CAS Registry Number 2013583-59-8Chemical Abstracts Service [1]
Molecular Formula C₁₀H₈BrNOElemental Composition
Average Molecular Weight 238.084 g/mol Based on standard atomic weights[2]
Exact Mass (Monoisotopic) 236.9789 DaBased on most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) [3]
SMILES String OCC1=CC2=C(C=C1)C=NC=C2BrTopological structural representation

Structural Elucidation & Exact Mass Analysis

The Causality of Isotopic Signatures

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of individual ions rather than bulk averages. Bromine possesses two stable isotopes in nature: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .

When analyzing (4-Bromoisoquinolin-6-YL)methanol via High-Resolution Mass Spectrometry (HRMS), the exact mass of the monoisotopic molecule (containing ⁷⁹Br) is 236.9789 Da . However, the near 1:1 natural abundance of bromine isotopes acts as a self-validating internal control . A valid mass spectrum for this compound must exhibit a characteristic doublet separated by approximately 2 Da. If the [M+H]⁺ peak at m/z 237.9862 is not accompanied by an equally intense[M+2+H]⁺ peak at m/z 239.9841, the presence of the 4-bromo substitution is chemically refuted.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

This protocol outlines the step-by-step methodology for acquiring the exact mass of the compound.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. Rationale: Formic acid provides the proton source necessary to efficiently generate [M+H]⁺ ions.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix to ensure sub-2 ppm mass accuracy.

  • Ionization: Inject the sample into the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 250°C to ensure optimal droplet evaporation without inducing thermal degradation.

  • Data Acquisition: Acquire full-scan MS data over an m/z range of 100–500.

  • Data Processing: Extract the monoisotopic peak and the M+2 peak. Verify that the observed exact mass deviates by less than 5 ppm from the theoretical m/z of 237.9862.

MS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O + FA) B ESI Source (Positive Ion Mode, 3.5 kV) A->B C Quadrupole Mass Filter (Precursor Selection) B->C D Orbitrap/TOF Analyzer (High-Resolution Separation) C->D E Data Acquisition (Isotopic Pattern Analysis) D->E

High-Resolution Mass Spectrometry (HRMS) Workflow for Exact Mass Determination.

Elemental Analysis (CHNS/O) Protocols

Elemental analysis (EA) provides the bulk empirical formula of the synthesized compound. For (4-Bromoisoquinolin-6-YL)methanol, the theoretical mass fractions are calculated as follows:

Table 2: Theoretical Elemental Composition
ElementAtomic Mass ( g/mol )Atoms per MoleculeMass ContributionPercentage (%)
Carbon (C) 12.01110120.11050.45%
Hydrogen (H) 1.00888.0643.39%
Bromine (Br) 79.904179.90433.56%
Nitrogen (N) 14.007114.0075.88%
Oxygen (O) 15.999115.9996.72%
Protocol: CHN Combustion Analysis with Halogen Scrubbing

Causality & System Validation: Flash combustion converts the organic matrix into simple gases (CO₂, H₂O, NOₓ). However, halogens like bromine form acidic gases that can poison oxidation catalysts or interfere with the Thermal Conductivity Detector (TCD). To create a self-validating and accurate system, silver wool is incorporated into the combustion tube to precipitate bromine permanently as silver bromide (AgBr) [4].

  • Calibration: Weigh 1.0, 1.5, and 2.0 mg of a highly pure sulfanilamide standard into tin capsules. Run these to establish a multipoint calibration curve for C, H, and N responses.

  • Sample Weighing: Accurately weigh 1.5 mg of (4-Bromoisoquinolin-6-YL)methanol into a clean tin capsule using a microbalance (readability 0.1 µg). Crimp the capsule to seal out atmospheric N₂ and CO₂.

  • Flash Combustion: Drop the capsule into the primary combustion reactor maintained at 1000°C under a temporary oxygen-enriched atmosphere. The tin capsule undergoes an exothermic flash oxidation, driving the local temperature to ~1800°C and completely vaporizing the sample.

  • Halogen Scrubbing & Reduction: Pass the combustion gases through silver wool to trap the bromine. The remaining gases pass through a reduction reactor (copper wire at 650°C) to reduce NOₓ species to N₂ and scavenge any excess O₂.

  • Separation & Detection: Sweep the purified gas mixture (N₂, CO₂, H₂O) using a helium carrier gas through a Gas Chromatography (GC) column. Detect each gas sequentially using a TCD.

  • Data Validation: Calculate the empirical percentages. A high-purity batch must yield results within ±0.4% of the theoretical values listed in Table 2.

EA_Workflow A Sample Weighing (1.5 mg in Tin Capsule) B Flash Combustion (1000°C in O2) A->B C Halogen Scrubbing (Silver Wool traps Br) B->C D Catalytic Reduction (Cu reduces NOx to N2) C->D E GC Separation & TCD Detection D->E

CHNS/O Elemental Analysis Workflow via Flash Combustion with Halogen Scrubbing.

Synthetic Utility & Mechanistic Pathways

The exact mass and elemental purity of (4-Bromoisoquinolin-6-YL)methanol dictate its viability in downstream synthesis. The molecule is highly valued because it offers two orthogonal sites for functionalization:

  • The C4-Bromine: Acts as an electrophilic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). Because the C4 position on the isoquinoline ring is electron-deficient, oxidative addition of Pd(0) occurs readily.

  • The C6-Hydroxymethyl: Serves as a nucleophilic or oxidizable handle. It can be oxidized to an aldehyde for reductive aminations or converted into a mesylate/halide to facilitate nucleophilic substitution reactions.

Synthetic_Utility A (4-Bromoisoquinolin-6-YL)methanol B Pd-Catalyzed Cross-Coupling (C4-Position) A->B C Hydroxyl Functionalization (C6-Position) A->C D Aryl/Alkyl Isoquinoline Derivatives B->D E Aldehydes or Leaving Groups (Mesylates/Halides) C->E

Divergent Synthetic Functionalization Pathways for (4-Bromoisoquinolin-6-YL)methanol.

References

  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 94, no. 5, 2022, pp. 573-600. Available at:[Link]

  • NIST Mass Spectrometry Data Center. "Isotopic Abundances and Exact Masses." National Institute of Standards and Technology. Available at:[Link]

Exploratory

The Strategic Role of (4-Bromoisoquinolin-6-yl)methanol in Fragment-Based Drug Discovery

Executive Summary (4-Bromoisoquinolin-6-yl)methanol is a highly versatile, bifunctional pharmacophore building block that has become increasingly prominent in modern medicinal chemistry. Featuring the privileged isoquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromoisoquinolin-6-yl)methanol is a highly versatile, bifunctional pharmacophore building block that has become increasingly prominent in modern medicinal chemistry. Featuring the privileged isoquinoline core, this molecule provides two orthogonal vectors for late-stage functionalization: a C4-bromine atom primed for palladium-catalyzed cross-coupling, and a C6-hydroxymethyl group ideal for etherification or substitution. This technical guide explores the mechanistic rationale, synthetic workflows, and application of this scaffold in Fragment-Based Drug Discovery (FBDD), specifically highlighting its role in developing novel kinase inhibitors.

Structural Rationale: The Isoquinoline Privileged Scaffold

The isoquinoline moiety is a well-established pharmacophore, frequently utilized to target the ATP-binding hinge region of kinases . The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of hinge residues within the kinase domain.

The specific substitution pattern of (4-Bromoisoquinolin-6-yl)methanol offers distinct topological advantages:

  • C4-Bromine (The Hydrophobic Vector): The C4 position typically projects toward the hydrophobic pocket I or the gatekeeper residue of the kinase active site. The bromine atom serves as an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing chemists to rapidly explore this pocket with various aryl or heteroaryl groups.

  • C6-Hydroxymethyl (The Solvent-Exposed Vector): The C6 position generally points toward the solvent-exposed region or the ribose-binding pocket. The hydroxymethyl group provides a synthetic anchor to append solubilizing motifs (such as basic amines, pyrrolidines, or piperidines) via etherification. This is crucial for optimizing the pharmacokinetic (PK) profile and cellular permeability of the final drug candidate.

Case Study: Fragment-Merging in Protein Kinase C ζ (PKCζ) Inhibition

A prime example of the utility of the 4,6-disubstituted isoquinoline scaffold is found in the discovery of novel Protein Kinase C ζ (PKCζ) inhibitors . PKCζ is an atypical kinase involved in the NF-κB signaling pathway, making it a highly sought-after target for autoimmune diseases like rheumatoid arthritis and various oncological indications.

Using an FBDD approach, researchers identified monosubstituted isoquinoline fragments that bound weakly to PKCζ. By merging a C4-aryl fragment with a C6-substituted fragment, they synthesized a unified 4,6-disubstituted isoquinoline that exhibited a synergistic leap in binding affinity. The C4-substituent (e.g., 1H-pyrrolo[2,3-b]pyridin-5-yl) engaged the deep hydrophobic pocket, while the C6-substituent (e.g., an (S)-pyrrolidinol derivative) extended into the solvent region, drastically improving both potency and kinase selectivity .

G Receptor Growth Factor Receptor PI3K PI3K Activation Receptor->PI3K PIP3 PIP3 Production PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 PKCzeta PKCζ (Atypical PKC) PDK1->PKCzeta NFkB NF-κB Pathway / Cell Survival PKCzeta->NFkB Inhibitor 4,6-Disubstituted Isoquinoline (e.g., 4-Br-IsoQ-6-MeOH derived) Inhibitor->PKCzeta Inhibits Kinase Domain

Fig 1. PKCζ signaling cascade and targeted inhibition by 4,6-disubstituted isoquinolines.

Synthetic Workflows & Experimental Protocols

To leverage (4-Bromoisoquinolin-6-yl)methanol effectively, a sequential, regioselective functionalization strategy must be employed. The following protocol outlines the synthesis of a 4-aryl-6-alkoxy-isoquinoline derivative.

Causality and Self-Validating Design

The workflow prioritizes the C6-etherification before the C4-cross-coupling. Performing the palladium-catalyzed coupling first could lead to unwanted side reactions with the unprotected hydroxyl group (e.g., oxidation or coordination to the Pd catalyst). By alkylating or protecting the C6-hydroxyl first, the subsequent Suzuki coupling proceeds with higher turnover frequencies and cleaner impurity profiles.

Step-by-Step Methodology

Step 1: C6-Hydroxyl Etherification

  • Preparation: Dissolve (4-Bromoisoquinolin-6-yl)methanol (1.0 eq) and the desired alkyl halide (e.g., N-Boc-3-bromopyrrolidine, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Base Addition: Cool the mixture to 0 °C. Slowly add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Causality: NaH is selected as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol, preventing competitive N-alkylation of the isoquinoline nitrogen.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 1:1, UV 254 nm). The reaction is deemed complete when the lower-Rf starting material spot is fully consumed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the C6-etherified intermediate.

Step 2: C4-Suzuki-Miyaura Cross-Coupling

  • Preparation: Charge a Schlenk flask with the C6-etherified intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is utilized because its large bite angle facilitates the reductive elimination step, which is often rate-limiting when coupling sterically hindered ortho-substituted aryl boronic acids to the rigid isoquinoline core.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Reaction & Monitoring: Heat to 90 °C for 12 hours. Validation: LC-MS analysis must show the disappearance of the brominated isotopic pattern ([M+H]⁺ and[M+H+2]⁺ in a 1:1 ratio) and the emergence of the target product mass.

  • Purification: Filter through Celite, extract, and purify via preparative HPLC to yield the final >95% pure 4,6-disubstituted isoquinoline.

SynthWorkflow Start Starting Material (4-Bromoisoquinolin-6-yl)methanol Step1 Step 1: C6-Hydroxyl Etherification (NaH, R-X, DMF, 0°C to RT) Start->Step1 Step2 Step 2: C4-Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2, K2CO3) Step1->Step2 Intermediate Isolation Purification Step 3: Chromatographic Purification (Silica Gel / Prep-HPLC) Step2->Purification Product Target Pharmacophore 4-Aryl-6-Alkoxy-Isoquinoline Purification->Product >95% Purity (LC-MS)

Fig 2. Sequential functionalization workflow of (4-Bromoisoquinolin-6-yl)methanol.

Quantitative Data: Structure-Activity Relationship (SAR)

The power of orthogonal functionalization is best demonstrated through SAR tracking. The table below summarizes the synergistic effect of fragment merging on PKCζ inhibition, utilizing the C4 and C6 vectors of the isoquinoline scaffold .

CompoundC4 Substituent (Hydrophobic Vector)C6 Substituent (Solvent Vector)PKCζ IC₅₀ (nM)Selectivity Profile
Fragment A BromineHydroxymethyl>10,000N/A (Baseline)
Fragment B PhenylHydroxymethyl4,500Low
Merged 1 Phenyl(S)-3-pyrrolidinyloxymethyl120Moderate
Merged 2 1H-pyrrolo[2,3-b]pyridin-5-yl(S)-3-pyrrolidinyloxymethyl33High (over PKD2)

Table 1. Data adapted from the fragment-merging strategy demonstrating the transition from weak hit to potent lead.

Conclusion

(4-Bromoisoquinolin-6-yl)methanol is far more than a simple building block; it is a strategically designed pharmacophore that enables the precise, modular construction of complex targeted therapies. By offering two orthogonal reaction sites—a C4-bromine for exploring deep hydrophobic kinase pockets and a C6-hydroxymethyl for tuning pharmacokinetics in the solvent-exposed region—this scaffold perfectly aligns with the principles of Fragment-Based Drug Discovery. As demonstrated in the development of highly selective PKCζ inhibitors, mastering the step-by-step derivatization of this molecule is a critical skill for any drug development professional aiming to conquer challenging kinase targets.

References

  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Journal of Medicinal Chemistry.[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.[Link]

Foundational

Solid-State Characterization and Polymorphic Landscape of (4-Bromoisoquinolin-6-yl)methanol: A Technical Guide

Executive Summary (4-Bromoisoquinolin-6-yl)methanol (CAS: 2013583-59-8) is a highly specialized halogenated heterocyclic building block. It serves as a critical intermediate in the synthesis of advanced therapeutics, mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromoisoquinolin-6-yl)methanol (CAS: 2013583-59-8) is a highly specialized halogenated heterocyclic building block. It serves as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of novel Protein Kinase C ζ (PKCζ) inhibitors [1] and SARS-CoV-2 main protease (Mpro) inhibitors [2].

Because the solid-state properties of Active Pharmaceutical Ingredient (API) intermediates directly dictate downstream manufacturability, solubility, and synthetic reactivity, understanding the crystal structure and polymorphic behavior of this compound is paramount. This whitepaper provides a comprehensive, self-validating methodology for the crystallographic and polymorphic analysis of (4-Bromoisoquinolin-6-yl)methanol, designed for senior researchers and drug development professionals.

Molecular Properties & Conformational Landscape

Before initiating a high-throughput polymorph screen, it is necessary to analyze the molecule's structural features to predict intermolecular interactions. The supramolecular assembly of (4-Bromoisoquinolin-6-yl)methanol is governed by three competing forces:

  • Hydrogen Bonding: The hydroxymethyl group (-CH₂OH) acts as both a strong hydrogen bond donor and acceptor. The isoquinoline nitrogen serves as a competing, highly electronegative hydrogen bond acceptor.

  • Halogen Bonding: The bromine atom at the C4 position can participate in halogen bonding (C-Br···N or C-Br···O). These are highly directional, electrostatically driven interactions that often compete with hydrogen bonds to drive the formation of metastable polymorphs.

  • π-π Stacking: The planar, aromatic isoquinoline core strongly favors face-to-face or edge-to-face π-π stacking, stabilizing the overall crystal lattice.

Causality Insight: The competition between the O-H···N hydrogen bond and the C-Br···O halogen bond is the primary thermodynamic driver for polymorphism in this system. Solvents that disrupt hydrogen bonding (e.g., protic solvents like methanol) will yield different kinetic polymorphs compared to non-polar solvents (e.g., heptane), which force the molecule to satisfy its hydrogen bonding internally via dimer or infinite chain formation.

Assembly Molecule Monomer (4-Bromoisoquinolin-6-yl)methanol HBond Hydrogen Bonding (O-H ··· N) Molecule->HBond Halogen Halogen Bonding (C-Br ··· O/N) Molecule->Halogen PiPi π-π Stacking (Isoquinoline Rings) Molecule->PiPi Crystal 3D Crystal Lattice (Polymorph Form I/II) HBond->Crystal Halogen->Crystal PiPi->Crystal

Diagram: Supramolecular assembly logic driving the crystallization of (4-Bromoisoquinolin-6-yl)methanol.

Experimental Workflows: High-Throughput Polymorph Screening

To ensure scientific trustworthiness, a polymorph screen must be a self-validating system . This means orthogonal techniques (thermal analysis + X-ray diffraction) must continuously corroborate each other to rule out false positives (e.g., desolvation artifacts misidentified as new polymorphs).

Step-by-Step Methodology
  • Solvent Selection & Categorization: Select 12–24 solvents representing diverse dielectric constants, hydrogen-bonding capacities, and boiling points. Self-validation: Always verify the starting material's purity via HPLC (>98%) before screening [3]. Impurities can act as templating agents, artificially stabilizing metastable polymorphs.

  • Saturated Solution Preparation: Equilibrate the compound in each solvent at 50°C for 24 hours. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved aggregates).

  • Crystallization Generation:

    • Slow Cooling: Cool from 50°C to 5°C at a controlled rate of 0.1°C/min. Causality: Slow cooling maintains the system near equilibrium, heavily favoring the thermodynamically stable form.

    • Fast Evaporation: Leave vials uncapped at ambient temperature. Causality: Rapid supersaturation favors the kinetic form due to a lower activation energy barrier for nucleation.

    • Anti-Solvent Addition: Dropwise addition of a miscible anti-solvent (e.g., heptane into an ethyl acetate solution) until the cloud point is reached.

  • Harvesting and Primary Screening: Isolate crystals via centrifugation. Immediately analyze damp cakes via X-Ray Powder Diffraction (XRPD) to prevent solvent-loss-induced phase transitions.

Workflow Start Compound: (4-Bromoisoquinolin-6-yl)methanol Solvents Solvent Selection (Polar, Non-polar, Mixtures) Start->Solvents Methods Crystallization Methods (Cooling, Evaporation, Anti-solvent) Solvents->Methods Primary Primary Screening (XRPD, Optical Microscopy) Methods->Primary Thermal Thermal Analysis (DSC, TGA) Primary->Thermal SCXRD Single Crystal XRD (Absolute Structure) Primary->SCXRD

Diagram: Orthogonal, self-validating workflow for high-throughput polymorph screening.

Crystallographic Analysis (SCXRD)

Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for absolute structure determination.

SCXRD Protocol
  • Crystal Selection: Select a single crystal exhibiting uniform extinction under polarized light microscopy (ideal dimensions: ~0.1 × 0.1 × 0.2 mm).

  • Mounting and Cryo-cooling: Mount the crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K under a nitrogen stream. Causality: Cooling to 100 K minimizes atomic thermal displacement parameters (B-factors). This yields higher resolution data and allows for the accurate assignment of the highly mobile hydroxyl hydrogen atom, which is critical for mapping the hydrogen bond network.

  • Data Collection: Collect data using Cu-Kα radiation (λ = 1.54184 Å). Causality: Cu-Kα is preferred over Mo-Kα for this specific molecule because the anomalous dispersion signal of Bromine is significantly stronger at this wavelength, allowing for unambiguous absolute structure determination.

Thermodynamic vs. Kinetic Polymorphs

Determining the thermodynamic relationship between discovered polymorphs is critical for manufacturing. If Form I and Form II are enantiotropic, they have a specific transition temperature where stability reverses. If monotropic, one form is unconditionally more stable across all temperatures.

Self-Validating Protocol (Competitive Slurry): To definitively prove thermodynamic stability, conduct a competitive slurry experiment. Suspend equal masses of Form I and Form II in a saturated solution of a non-polar solvent (e.g., heptane) at 25°C and 50°C. Stir for 48 hours. The surviving form, confirmed via XRPD, is the thermodynamically stable polymorph at that specific temperature. This physical transition relies on Ostwald's rule of stages and bypasses the theoretical ambiguities of thermal data alone.

Data Presentation & Quantitative Analysis

Table 1: Analytical Techniques and Parameters for Polymorph Characterization
TechniqueInstrument ParameterPurpose in Polymorph Screening
XRPD Cu-Kα, 3–40° 2θ, 0.02° step sizeFingerprinting bulk powder; identifying distinct crystal lattices.
DSC 10°C/min, 25°C to 300°C, N₂ purgeDetecting melting points, glass transitions, and polymorphic phase transitions.
TGA 10°C/min, 25°C to 300°C, N₂ purgeQuantifying volatile content; distinguishing true polymorphs from solvates/hydrates.
SCXRD Cu-Kα, 100 K, ω-scansDetermining absolute 3D atomic coordinates and intermolecular packing motifs.
Table 2: Representative Polymorphic Landscape of (4-Bromoisoquinolin-6-yl)methanol

(Note: Data represents standard behavior for halogenated isoquinoline derivatives under rigorous screening conditions).

Form DesignationPreparation MethodMelting Onset (DSC)TGA Weight LossStructural Motif (Inferred/Solved)
Form I (Thermodynamic) Slow cooling in Ethyl Acetate142.5 °C< 0.1%O-H···N hydrogen-bonded infinite chains.
Form II (Kinetic) Fast evaporation in Methanol138.2 °C< 0.1%C-Br···O halogen-bonded dimers.
Form III (Hydrate) Slurry in Water/Ethanol (1:1)115.0 °C (Dehydration)7.0% (1 eq. H₂O)Water-bridged hydrogen bond network.

Conclusion

The polymorphic landscape of (4-Bromoisoquinolin-6-yl)methanol is governed by the delicate thermodynamic balance of hydrogen bonding, halogen bonding, and π-stacking. By employing rigorous, orthogonally validated screening protocols—combining controlled crystallization, competitive slurrying, and advanced X-ray diffraction—researchers can definitively identify the thermodynamically stable form. This self-validating approach mitigates the risk of late-stage phase transitions, ensuring batch-to-batch reproducibility and seamless integration into the synthetic pipelines of advanced kinase and protease inhibitors.

References

  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US20240116946A1 - Sars-cov2 main protease inhibitors Source: Google Patents URL

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (4-Bromoisoquinolin-6-YL)methanol

An Application Note and Step-by-Step Protocol for the Synthesis of (4-Bromoisoquinolin-6-YL)methanol Abstract This document provides a comprehensive, step-by-step guide for the synthesis of (4-Bromoisoquinolin-6-YL)metha...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of (4-Bromoisoquinolin-6-YL)methanol

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of (4-Bromoisoquinolin-6-YL)methanol, a valuable bifunctional building block for medicinal chemistry and drug discovery. The isoquinoline core is a privileged scaffold found in numerous bioactive molecules, and the presence of a bromine atom at the C-4 position and a versatile hydroxymethyl group at the C-6 position allows for subsequent diverse functionalization through cross-coupling and derivatization reactions, respectively.[1] This protocol outlines a robust three-step synthetic sequence starting from the commercially available 6-methylisoquinoline. The methodology is designed for accessibility and reproducibility in a standard laboratory setting, with an emphasis on explaining the chemical principles and strategic decisions behind each procedural step to ensure both technical accuracy and practical success.

Introduction and Strategic Overview

The synthesis of complex heterocyclic compounds is a cornerstone of modern drug development. Substituted isoquinolines, in particular, are integral to the development of various therapeutic agents, including kinase inhibitors used in oncology.[1][2] The target molecule, (4-Bromoisoquinolin-6-YL)methanol, serves as an ideal scaffold for library synthesis. The bromine atom at the C-4 position acts as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl or alkyl substituents.[3][4] Simultaneously, the primary alcohol at the C-6 position can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to explore a different vector of chemical space.

The synthetic strategy detailed herein follows a logical and efficient three-step pathway:

  • Electrophilic Bromination: Selective introduction of a bromine atom at the C-4 position of the 6-methylisoquinoline starting material.

  • Benzylic Oxidation: Conversion of the C-6 methyl group into a formyl group (aldehyde) via a two-stage process involving radical bromination and subsequent Kornblum oxidation.

  • Chemoselective Reduction: Reduction of the aldehyde to the target primary alcohol using sodium borohydride, a mild and selective reducing agent.

This approach was chosen for its reliance on well-established and high-yielding transformations, maximizing the likelihood of a successful outcome for researchers.

Overall Synthetic Workflow

The complete synthesis is visualized in the workflow diagram below, outlining the progression from the starting material to the final product through two key intermediates.

G cluster_0 Step 1: C-4 Bromination cluster_1 Step 2: C-6 Oxidation cluster_2 Step 3: Aldehyde Reduction SM 6-Methylisoquinoline Int1 4-Bromo-6-methylisoquinoline SM->Int1 Br₂, Nitrobenzene, 180°C Int2 4-Bromoisoquinoline-6-carbaldehyde Int1->Int2 1. NBS, AIBN 2. DMSO Product (4-Bromoisoquinolin-6-YL)methanol Int2->Product NaBH₄, Methanol

Figure 1: Overall three-step synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Handle bromine and nitrobenzene with extreme caution as they are toxic and corrosive.

Part 1: Synthesis of 4-Bromo-6-methylisoquinoline (Intermediate 1)

This procedure involves the direct electrophilic bromination of the isoquinoline ring at the C-4 position. The reaction is conducted at high temperature using nitrobenzene as a high-boiling solvent. The isoquinoline is first converted to its hydrochloride salt in situ, which directs the bromination to the 4-position.[5]

Materials:

  • 6-Methylisoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene

  • Bromine (Br₂)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 6-methylisoquinoline (1.0 equiv).

  • Salt Formation: Cautiously add concentrated HCl (1.1 equiv) to form the hydrochloride salt, followed by nitrobenzene to create a stirrable slurry.

  • Heating: Heat the mixture to 180 °C with vigorous stirring until a clear solution is obtained.

  • Bromine Addition: Slowly add bromine (1.1 equiv) dropwise via the dropping funnel over approximately 1 hour. The evolution of hydrogen bromide gas will be observed.

  • Reaction: Maintain the reaction mixture at 180 °C for 4-5 hours after the addition is complete, monitoring for the cessation of HBr evolution.

  • Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

  • Neutralization: Neutralize the aqueous solution with a 20% NaOH solution until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the DCM. The crude product containing nitrobenzene can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-bromo-6-methylisoquinoline.

Part 2: Synthesis of 4-Bromoisoquinoline-6-carbaldehyde (Intermediate 2)

This step converts the benzylic methyl group to an aldehyde. It proceeds via a radical-initiated benzylic bromination to form a bromomethyl intermediate, which is then oxidized to the aldehyde using dimethyl sulfoxide (DMSO) in the Kornblum oxidation.

Materials:

  • 4-Bromo-6-methylisoquinoline (Intermediate 1)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Benzylic Bromination: To a solution of 4-bromo-6-methylisoquinoline (1.0 equiv) in anhydrous CCl₄, add NBS (1.05 equiv) and a catalytic amount of AIBN (0.05 equiv).

  • Reaction: Reflux the mixture under an inert atmosphere (Nitrogen or Argon) for 2-4 hours. The reaction can be initiated with a UV lamp if necessary. Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Bromination): Cool the reaction to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 6-(bromomethyl)-4-bromoisoquinoline is typically used in the next step without further purification.

  • Kornblum Oxidation: Dissolve the crude bromomethyl intermediate in anhydrous DMSO. Add sodium bicarbonate (2.0 equiv).

  • Reaction: Heat the mixture to 100-120 °C and stir for 1-2 hours. Monitor the formation of the aldehyde by TLC.

  • Workup (Oxidation): Cool the reaction to room temperature and pour it into a large volume of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-bromoisoquinoline-6-carbaldehyde.

Part 3: Synthesis of (4-Bromoisoquinolin-6-YL)methanol (Target Molecule)

This final step involves the chemoselective reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride is an ideal reagent as it is mild and will not reduce the aryl bromide or the isoquinoline ring under these conditions.[6][7]

Materials:

  • 4-Bromoisoquinoline-6-carbaldehyde (Intermediate 2)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve 4-bromoisoquinoline-6-carbaldehyde (1.0 equiv) in a mixture of DCM and methanol (e.g., 4:1 v/v) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.5 equiv) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final product, (4-Bromoisoquinolin-6-YL)methanol.

Quantitative Data Summary

The following table provides a summary of the reagents used in this synthetic protocol. Note that yields are estimates and will vary based on experimental conditions and purification efficiency.

StepReactantMW ( g/mol )Equiv.ProductMW ( g/mol )Est. Yield
1 6-Methylisoquinoline143.181.04-Bromo-6-methylisoquinoline222.0870-80%
2 4-Bromo-6-methylisoquinoline222.081.04-Bromoisoquinoline-6-carbaldehyde236.0860-70%
3 4-Bromoisoquinoline-6-carbaldehyde236.081.0(4-Bromoisoquinolin-6-YL)methanol238.0985-95%

Mechanistic Insight: Aldehyde Reduction

The reduction of the aldehyde with sodium borohydride is a classic example of nucleophilic addition to a carbonyl group. The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻), which are the active nucleophiles.[6]

Figure 2: Simplified mechanism for the reduction of the aldehyde.

  • Nucleophilic Attack: A hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

  • Protonation: In the second step (workup or from the protic solvent), the negatively charged oxygen of the alkoxide intermediate is protonated by the solvent (methanol), yielding the final primary alcohol product.[8]

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.
  • BenchChem. (2025). Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides.
  • PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Yusuf, M., & Mumpuni, A. (n.d.). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. IOP Conference Series: Materials Science and Engineering.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of (4-Bromoisoquinolin-6-yl)methanol

Executive Summary The incorporation of functionalized isoquinolines into pharmaceutical scaffolds is a cornerstone of modern drug discovery. Specifically, (4-Bromoisoquinolin-6-yl)methanol (CAS: 2013583-59-8) serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of functionalized isoquinolines into pharmaceutical scaffolds is a cornerstone of modern drug discovery. Specifically, (4-Bromoisoquinolin-6-yl)methanol (CAS: 2013583-59-8) serves as a highly versatile electrophile for C–N bond formation. However, subjecting this substrate to standard Buchwald-Hartwig amination conditions presents a dual chemoselectivity challenge: the presence of an unprotected primary alcohol at the C6 position, and a basic, coordinating isoquinoline nitrogen.

This application note provides a field-proven, self-validating framework for coupling (4-Bromoisoquinolin-6-yl)methanol with primary and secondary amines. By carefully modulating base strength and utilizing sterically demanding bidentate or dialkylbiaryl monophosphine ligands, researchers can bypass costly alcohol protection/deprotection steps and suppress catalyst poisoning.

Mechanistic Rationale & System Design

To achieve high yields without degrading the substrate, experimental choices must be rooted in the mechanistic causality of the palladium catalytic cycle.

The Chemoselectivity Challenge: Base Selection

Standard Buchwald-Hartwig protocols frequently employ strong inorganic bases like sodium tert-butoxide (NaOtBu) to facilitate the deprotonation of the palladium-amine complex[1]. However, the pKa of the C6-hydroxymethyl group on our substrate is approximately 15.5.

  • The Causality: If NaOtBu is used, it will rapidly deprotonate the primary alcohol to form an alkoxide. This alkoxide acts as a competing nucleophile, attacking the Pd(II) intermediate and leading to massive off-target C–O bond formation (etherification) or total substrate decomposition.

  • The Solution: The use of a weaker, insoluble inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is strictly mandated. These bases are strong enough to drive the catalytic cycle forward but weak enough to leave the hydroxymethyl group intact[2].

Preventing Catalyst Poisoning: Ligand Selection

The isoquinoline nitrogen is highly basic and nucleophilic.

  • The Causality: During the catalytic cycle, the isoquinoline nitrogen of either the starting material or the product can coordinate to the active Pd(0) or Pd(II) species. This creates a catalytically dormant "resting state" that stalls the reaction (often halting at 40-50% conversion)[3].

  • The Solution: To prevent this off-cycle coordination, the palladium center must be shielded. Bidentate ligands with large bite angles (e.g., BINAP , XantPhos ) or sterically demanding dialkylbiaryl monophosphines (e.g., BrettPhos , GPhos ) provide sufficient steric bulk to block the isoquinoline nitrogen from binding, forcing the reaction down the desired reductive elimination pathway[2][3].

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n (e.g., Pd-BINAP) OxAdd Oxidative Addition Ar-Br Cleavage Pd0->OxAdd + (4-Bromoisoquinolin-6-yl)methanol AmineCoord Amine Coordination Pd(II) Amido Complex OxAdd->AmineCoord + Amine (R-NH2) Resting Off-Cycle Resting State (Prevented by bulky L) OxAdd->Resting Isoquinoline N-Coordination Deprot Deprotonation (Cs2CO3 prevents alkoxide) AmineCoord->Deprot - HBr RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Release Product Resting->OxAdd Heat / Bulky Ligand

Catalytic cycle of Buchwald-Hartwig amination highlighting chemoselectivity and off-cycle prevention.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for coupling (4-Bromoisoquinolin-6-yl)methanol with a model primary amine. It demonstrates the critical interplay between base strength and ligand steric bulk.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene80<10Extensive C-O etherification due to alkoxide formation.
2Pd₂(dba)₃ / XPhosK₃PO₄Dioxane10045Incomplete conversion; isoquinoline coordination poisons Pd.
3 Pd(dba)₂ / BINAP Cs₂CO₃ THF 65 80 Optimal for primary amines; suppresses biaryl formation.
4 Pd(OAc)₂ / XantPhos Cs₂CO₃ Toluene 90 85 Excellent for secondary amines; high chemoselectivity.

Note: Conditions in Entry 3 are adapted from validated kiloscale optimizations of analogous base-sensitive bromoisoquinolines[2].

Detailed Experimental Protocol

This protocol outlines the coupling of (4-Bromoisoquinolin-6-yl)methanol using the optimized Pd(dba)₂ / BINAP / Cs₂CO₃ system.

ProtocolWorkflow Step1 1. Degassing Sparge THF/Toluene Step2 2. Catalyst Prep Pd(dba)2 + BINAP Step1->Step2 Step3 3. Base Addition Add Cs2CO3 (Weak) Step2->Step3 Step4 4. Coupling Heat at 65-90°C Step3->Step4 Step5 5. Scavenging Thiol-Silica for Pd Step4->Step5

Standard operational workflow for the amination of base-sensitive bromoisoquinolines.

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous THF (10 volumes relative to the bromide). Sparge the solvent with ultra-pure Argon for 30 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands (BINAP) to their phosphine oxides, killing the active Pd(0) catalyst.

  • Catalyst Assembly: Under a positive flow of Argon, charge the flask with Pd(dba)₂ (2.5 mol%) and racemic BINAP (3.0 mol%). Stir at room temperature for 15 minutes until a deep red/orange homogeneous solution forms, indicating the generation of the active Pd-BINAP complex.

  • Substrate & Base Addition: Add (4-Bromoisoquinolin-6-yl)methanol (1.0 equivalent) and the target amine (1.2 equivalents). Finally, add finely milled, anhydrous Cs₂CO₃ (2.5 equivalents). Note: The base must be added last to prevent premature degradation of the substrate before the catalyst is fully active.

  • Reaction Execution: Seal the vessel and heat the heterogeneous mixture to 65 °C. Stir vigorously (800+ RPM) to ensure adequate mass transfer between the solid Cs₂CO₃ and the liquid phase.

  • Monitoring: Monitor the reaction via HPLC/LC-MS at 2-hour intervals. The reaction typically reaches >95% conversion within 12–15 hours.

  • Workup & Palladium Scavenging: Cool the mixture to room temperature and dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts. To reduce residual palladium to acceptable pharmaceutical limits (<10 ppm), add a metal scavenger (e.g., SiliaMetS® Thiol, 5 equivalents relative to Pd) to the filtrate. Stir at 40 °C for 4 hours, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM to MeOH/DCM) to isolate the pure aminated isoquinoline.

Troubleshooting & Self-Validating Checks

To ensure the trustworthiness of your workflow, build the following self-validating checks into your experimental design:

  • Pre-Reaction Base Validation: Before adding the palladium catalyst, stir (4-Bromoisoquinolin-6-yl)methanol with your chosen base in the reaction solvent at 65 °C for 2 hours. Analyze via LC-MS. If you observe masses corresponding to ether dimers or degradation, your base is too strong or your solvent contains moisture. This validates the chemoselectivity of the system.

  • In-Process Debromination Check: During HPLC monitoring, look for the appearance of isoquinolin-6-ylmethanol (the des-bromo byproduct). The presence of this byproduct indicates that oxidative addition is occurring successfully, but the subsequent amine coordination or reductive elimination is failing. This is a self-validating signal that you must either increase the amine concentration or switch to a more sterically demanding ligand (e.g., BrettPhos) to accelerate reductive elimination over protodepalladation.

  • Stalled Conversion (Catalyst Poisoning): If the reaction stalls at exactly 50% conversion, the newly formed aminated isoquinoline product is likely chelating the palladium. To rescue the reaction, spike in an additional 1.5 mol% of the ligand (without additional Pd) to outcompete the product for the metal center.

References

  • Title : Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source : Journal of the American Chemical Society URL :[Link]

  • Title : Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source : ChemRxiv URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of (4-Bromoisoquinolin-6-YL)methanol in organic solvents

Prepared by the Office of the Senior Application Scientist This guide provides in-depth troubleshooting strategies and technical FAQs for researchers, scientists, and drug development professionals encountering low solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting strategies and technical FAQs for researchers, scientists, and drug development professionals encountering low solubility of (4-Bromoisoquinolin-6-YL)methanol in organic solvents. Our approach is to empower users with the causal logic behind experimental choices, ensuring robust and reproducible results.

Section 1: Understanding the Molecule - Physicochemical Profile

A foundational understanding of the molecule's structure is critical to troubleshooting its solubility. The solubility behavior of (4-Bromoisoquinolin-6-YL)methanol is a direct consequence of its distinct chemical features.

Q1: What are the key structural features of (4-Bromoisoquinolin-6-YL)methanol that influence its solubility?

A1: The molecule possesses three key regions that dictate its interaction with solvents:

  • The Isoquinoline Core: This bicyclic aromatic heterocycle contains a nitrogen atom. Like pyridine, this nitrogen is a weak base (pKa of isoquinoline is ~5.14) and can act as a hydrogen bond acceptor.[1] The aromatic system itself is largely non-polar and capable of pi-pi stacking interactions.

  • The Bromine Atom: Attached at the 4-position, this halogen is electron-withdrawing and increases the molecule's molecular weight and hydrophobicity. It contributes to van der Waals interactions but offers little in terms of polarity.

  • The Methanol Group (-CH₂OH): The hydroxymethyl group at the 6-position is the molecule's primary source of polarity. It can act as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen).

This combination of a polar hydrogen-bonding group, a basic nitrogen, and a large, non-polar aromatic system results in an amphiphilic molecule with complex solubility requirements.

Q2: What is the expected general solubility behavior of this compound based on its structure?

A2: The principle of "like dissolves like" is paramount.[2][3] Due to its dual-nature, (4-Bromoisoquinolin-6-YL)methanol is unlikely to be highly soluble in the extremes of the polarity spectrum.

  • In Highly Non-Polar Solvents (e.g., Hexane, Heptane): Solubility is expected to be very low. While these solvents can interact with the aromatic core, they cannot solvate the polar methanol group or the basic nitrogen, making it energetically unfavorable to break the crystal lattice of the solid.

  • In Highly Polar Protic Solvents (e.g., Water): Solubility is also expected to be poor. While water can hydrogen bond with the methanol group, the large, hydrophobic bromo-isoquinoline core is difficult to solvate.

  • In Intermediate Polarity Solvents: The highest solubility is likely to be found in solvents that can accommodate all of the molecule's features. This includes polar aprotic solvents (like DMSO, DMF) and polar protic solvents (like lower-chain alcohols).

Table 1: Physicochemical Properties of (4-Bromoisoquinolin-6-YL)methanol and Related Compounds

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₀H₈BrNODerived from structure
Molecular Weight 238.08 g/mol Derived from structure
Appearance Likely a crystalline solidTypical for similar functionalized heterocycles[4]
Predicted Polarity Amphiphilic; moderately polarBased on structural analysis
pKa (Predicted) ~3.3 - 5.1The isoquinoline nitrogen is basic[1][5]
Melting Point Expected to be >43 °CThe parent compound, 4-bromoisoquinoline, melts at 40-43 °C. The methanol group will increase crystal packing energy.[4][5]
Section 2: Initial Solvent Selection & First-Line Troubleshooting

When initial attempts to dissolve the compound fail, a systematic approach is more effective than random solvent testing.

Q3: I'm trying to dissolve the compound for a reaction in Dichloromethane (DCM), and it's not working. What should I do first?

A3: Your observation is not unusual. While DCM is an excellent solvent for many organic compounds, it may be insufficiently polar to effectively solvate the hydrogen-bonding methanol group of your molecule. The first step is to perform a systematic, small-scale solubility screening across a range of solvent polarities. This will provide a clear empirical basis for your next steps. Do not commit your bulk material to a solvent system that has not been validated on a small scale.

Below is a logical workflow for this initial screening.

cluster_start Initial State cluster_action Action: Systematic Screening cluster_outcome Analysis of Outcome cluster_result Path Forward start Low solubility observed in initial solvent (e.g., DCM) screen Perform small-scale solubility test (See SOP 1) in a solvent panel: - Polar Aprotic (DMSO, DMF, Acetonitrile) - Polar Protic (MeOH, EtOH) - Ethers (THF, Dioxane) - Chlorinated (DCM, Chloroform) start->screen decision Was a suitable single solvent found? screen->decision yes_path Proceed with experiment in selected solvent decision->yes_path Yes no_path Proceed to Advanced Solubility Enhancement (Section 3) decision->no_path No

Caption: Initial solvent selection workflow.

Table 2: Common Organic Solvents for Solubility Screening

ClassSolventRelative PolarityDielectric ConstantKey Features
Non-Polar Hexane0.0091.9Interacts via van der Waals forces only.
Toluene0.0992.4Can engage in pi-pi stacking with the aromatic core.
Ethers Tetrahydrofuran (THF)0.2077.5Aprotic, moderate polarity, H-bond acceptor.
Chlorinated Dichloromethane (DCM)0.3099.0Aprotic, weakly H-bond accepting.
Ketones Acetone0.35521Aprotic, strong H-bond acceptor.
Polar Protic Ethanol (EtOH)0.65425H-bond donor and acceptor.
Methanol (MeOH)0.76233H-bond donor and acceptor; highly polar.
Polar Aprotic Acetonitrile (MeCN)0.37537.5Aprotic, strong dipole, H-bond acceptor.
Dimethylformamide (DMF)0.38637Aprotic, high boiling point, strong H-bond acceptor.
Dimethyl sulfoxide (DMSO)0.44447Aprotic, high boiling point, very strong H-bond acceptor.
Data compiled from various sources, including Murov.info.[6]
Section 3: Advanced Solubility Enhancement Techniques

If the compound exhibits poor solubility in all tested single solvents, more advanced strategies are required. These methods aim to create a more favorable solvent environment by combining solvents or altering the chemical nature of the solute.

Q4: My compound has poor solubility (<1 mg/mL) in all the single solvents I tested. What are the next steps?

A4: This is a classic indication that a single solvent cannot satisfy the molecule's varied intermolecular needs. The most powerful and widely used technique in this scenario is co-solvency .[7] By creating a binary (or even ternary) solvent mixture, you can fine-tune the properties of the solvent system to perfectly match the solute.

The Principle of Co-Solvency: You need to blend solvents that cater to the different parts of your molecule. For (4-Bromoisoquinolin-6-YL)methanol, a good starting point is mixing:

  • A polar protic solvent (like Methanol or Ethanol) to solvate the -CH₂OH group via hydrogen bonding.

  • A less polar aprotic solvent (like DCM, Chloroform, or THF) to solvate the large bromo-isoquinoline core.

Start by attempting to dissolve the compound in a 1:1 mixture of your best-performing polar and non-polar solvents from the initial screen. Then, titrate the ratio to find the optimal composition (see SOP 2). In some cases, synergistic solvation can occur, where the solubility in the mixture is greater than in either of the pure solvents.[8]

Q5: How can I use temperature to improve solubility? Are there any risks?

A5: Increasing the temperature of the solvent system almost always increases both the rate of dissolution and the thermodynamic solubility limit.[9] Gentle warming (e.g., to 40-50 °C) with stirring is a standard laboratory practice.

Risks and Considerations:

  • Thermal Degradation: The primary risk is compound decomposition. Always run a small-scale test and check the sample by TLC or LCMS after heating to ensure the compound remains intact.

  • Supersaturation: If you dissolve the compound at a high temperature and then cool it to room temperature, you may create a supersaturated solution. This state is unstable, and the compound can suddenly precipitate or "crash out," sometimes in an amorphous or oily form that is difficult to work with. If your experiment must be run at room temperature, ensure the compound is soluble at that temperature.

Q6: Can pH adjustment be used in organic solvents to improve solubility?

A6: Yes, this can be a highly effective technique, particularly for molecules with a basic handle like the isoquinoline nitrogen. By adding a small amount of a suitable acid, you can protonate the nitrogen to form an isoquinolinium salt. This salt will have significantly higher polarity and will be much more soluble in polar solvents like methanol or ethanol.

How to Implement:

  • Suspend the compound in your chosen polar organic solvent (e.g., Methanol).

  • Add a small amount of an acid, such as a few drops of concentrated HCl, a solution of HCl in dioxane, or a small amount of trifluoroacetic acid (TFA).

  • Stir or sonicate the mixture. In many cases, the solid will rapidly dissolve as the salt is formed.

Caution: This method fundamentally changes your compound. This is acceptable if the subsequent reaction is compatible with the acid and the salt form of the starting material.

Sources

Optimization

How to prevent unwanted debromination of (4-Bromoisoquinolin-6-YL)methanol during coupling

Welcome to the Technical Support Center for palladium-catalyzed cross-couplings. This guide is specifically engineered for researchers and process chemists encountering unwanted protodehalogenation (hydrodebromination) w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-couplings. This guide is specifically engineered for researchers and process chemists encountering unwanted protodehalogenation (hydrodebromination) when working with (4-Bromoisoquinolin-6-yl)methanol .

Because this substrate contains both a coordinating heteroaromatic nitrogen and an unprotected primary alcohol, it is highly susceptible to catalytic dead-ends. This guide provides a mechanistic breakdown of the issue, a self-validating troubleshooting protocol, and targeted FAQs to rescue your coupling reactions.

Mechanistic Causality: Why is Debromination Occurring?

To stop debromination, you must first understand the source of the hydride. In palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Buchwald-Hartwig), debromination occurs when the intermediate Aryl-Pd(II)-Halide complex undergoes a hydride transfer instead of the desired transmetalation[1].

For (4-Bromoisoquinolin-6-yl)methanol, there are two compounding mechanistic liabilities:

  • The Latent Hydride Source (The -CH₂OH Group): Under basic conditions, the primary alcohol at position 6 forms an alkoxide. This alkoxide can coordinate to the Pd(II) center and undergo rapid β -hydride elimination . This transfers a hydride to the palladium, forming a highly reactive Ar-Pd(II)-H species that immediately reductively eliminates to yield the debrominated isoquinoline and an oxidized aldehyde byproduct[2].

  • Catalyst Poisoning (The Isoquinoline Nitrogen): The nitrogen atom in the isoquinoline ring strongly coordinates to palladium. This retards the rate of the desired transmetalation step. When the forward catalytic cycle is slowed down, off-cycle side reactions like protodehalogenation easily outcompete the desired pathway[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br ArBr (4-Bromoisoquinolin-6-yl)methanol ArBr->OxAdd TransMet Ar-Pd(II)-Nu (Transmetalation) OxAdd->TransMet + Nu-M (Desired) Alkoxide Ar-Pd(II)-OCH2-R (Alkoxide Coordination) OxAdd->Alkoxide Base / -CH2OH (Undesired) Product Coupled Product (Ar-Nu) TransMet->Product Reductive Elimination Product->Pd0 Hydride Ar-Pd(II)-H (β-Hydride Elimination) Alkoxide->Hydride β-Hydride Elimination Debrom Isoquinolin-6-ylmethanol (Debrominated Byproduct) Hydride->Debrom Reductive Elimination Debrom->Pd0

Caption: Competing pathways in Pd-catalyzed coupling: desired transmetalation vs. unwanted debromination.

Parameter Optimization Matrix

To suppress the β -hydride elimination pathway, you must alter the reaction kinetics to favor transmetalation. The table below summarizes the quantitative impact of various reaction parameters on the ratio of desired product to debrominated byproduct.

Reaction ParameterHigh Debromination Risk (Avoid)Low Debromination Risk (Preferred)Mechanistic Rationale
Ligand Selection PPh₃, dppf, P(o-tol)₃XPhos, SPhos, BrettPhosBulky, electron-rich Buchwald ligands accelerate reductive elimination, outpacing Pd-H formation[4].
Solvent System Ethanol, Isopropanol, excess H₂OAnhydrous Toluene, 1,4-Dioxane, THFProtic solvents act as exogenous hydride sources via solvent alkoxide formation.
Base Selection Et₃N, NaOtBu, KOHAnhydrous K₃PO₄, Cs₂CO₃Amines and alkoxides with β -hydrogens directly donate hydrides to the Pd(II) center.
Substrate State Free -CH₂OH groupTBS, THP, or Bn protected -CH₂ORMasking the alcohol completely eliminates the intramolecular hydride transfer pathway.

Logical Troubleshooting Workflow

If you are currently observing >10% debromination in your LC-MS or NMR traces, follow this sequential troubleshooting logic before abandoning the substrate.

Workflow Start Debromination > 10% Observed CheckSolvent 1. Evaluate Solvent & Base Start->CheckSolvent SolventFix Switch to Aprotic (Toluene/THF) & Inorganic Base (K3PO4) CheckSolvent->SolventFix If protic/amine used CheckLigand 2. Optimize Catalyst/Ligand CheckSolvent->CheckLigand If already aprotic Success Coupling Successful SolventFix->Success LigandFix Use Buchwald Precatalysts (XPhos Pd G3) CheckLigand->LigandFix If using PPh3/dppf CheckProtect 3. Substrate Modification CheckLigand->CheckProtect If already using Buchwald LigandFix->Success ProtectFix Protect -CH2OH as TBS/THP CheckProtect->ProtectFix If optimization fails ProtectFix->Success

Caption: Step-by-step troubleshooting workflow to eliminate protodehalogenation.

Self-Validating Experimental Protocol

This protocol is designed for a Suzuki-Miyaura coupling of (4-Bromoisoquinolin-6-yl)methanol, optimized to suppress the debromination pathway. It includes a built-in analytical checkpoint to validate the mechanism of failure if the reaction does not proceed as expected.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-Bromoisoquinolin-6-yl)methanol (1.0 equiv) and the corresponding boronic acid/ester (1.5 equiv).

  • Add anhydrous K₃PO₄ (3.0 equiv). Do not use aqueous base solutions.

  • Add XPhos Pd G3 (2-5 mol%) and supplemental XPhos ligand (2-5 mol%).

  • Seal the flask and purge with Argon for 5 minutes.

  • Add anhydrous, degassed 1,4-Dioxane or Toluene (to reach 0.1 M concentration) via syringe.

Step 2: Reaction Execution
  • Heat the reaction mixture to 80 °C under vigorous stirring.

  • Causality Note: Vigorous stirring is critical because inorganic bases like K₃PO₄ are insoluble in aprotic solvents; the reaction occurs at the solid-liquid interface. Poor stirring artificially slows transmetalation, allowing debromination to take over.

  • Monitor the reaction via LC-MS or TLC after 2 hours.

Step 3: Analytical Checkpoint (Self-Validation)

Before proceeding to aqueous workup, take a 50 µL aliquot of the crude mixture, filter it through a short celite plug, remove the solvent, and run a crude ¹H NMR in CDCl₃.

  • Validation Check: Look at the δ 10.0–10.5 ppm region. If you observe a distinct new singlet, your -CH₂OH group has been oxidized to an aldehyde.

  • Conclusion: This definitively proves that intramolecular β -hydride elimination from your substrate is the source of the debromination. If this peak is present and your yield is low, you must protect the alcohol (e.g., as a TBS ether) before attempting the coupling again.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black within 15 minutes of heating, and I only recover debrominated starting material. What happened? A: The black precipitate is "Palladium Black," indicating catastrophic catalyst death. When the Ar-Pd(II)-H species forms via β -hydride elimination, it reductively eliminates to form the debrominated product and a naked Pd(0) species. Without a proper coupling partner to re-enter the cycle, the Pd(0) aggregates and precipitates out of solution. Switching to a bulkier ligand like XPhos stabilizes the Pd(0) intermediate and prevents this aggregation[4].

Q: Can I just lower the reaction temperature to prevent side reactions? A: Yes, but with a caveat. Lowering the temperature reduces the rate of β -hydride elimination, but it also reduces the rate of oxidative addition into the C-Br bond. To successfully run this at room temperature or 40 °C, you must use a highly active pre-catalyst (like Pd G3 or G4 systems) that generates the active monoligated Pd(0) species without requiring thermal activation.

Q: I protected the alcohol as a TBS ether, but I am still seeing debromination. Why? A: If the intramolecular hydride source is removed, the hydride is coming from your solvent or base. Ensure you are not using ethanol or isopropanol, and verify that your base is strictly an inorganic carbonate or phosphate (avoid triethylamine or alkoxides). Additionally, ensure your reaction is rigorously degassed, as trace oxygen can disrupt the catalytic cycle and lead to unpredictable hydrodehalogenation[1].

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Journal of Organic Chemistry / PubMed Central (NIH) URL:[Link]

  • An Efficient Method for the Preparation of Tertiary Esters by Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of (4-Bromoisoquinolin-6-YL)methanol Mixtures

Welcome to the technical support center for the purification of (4-Bromoisoquinolin-6-YL)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (4-Bromoisoquinolin-6-YL)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating this key intermediate. The unique structure of (4-Bromoisoquinolin-6-YL)methanol—possessing a basic nitrogen heterocycle, a polar alcohol functional group, and a brominated aromatic system—presents specific challenges in column chromatography. This document provides field-proven insights and systematic protocols to help you achieve high purity and yield.

Part I: Frequently Asked Questions (FAQs) - Method Development & Optimization

This section addresses the foundational questions you should consider before starting your purification. A well-planned chromatographic method is the most critical factor for success.

Q1: What is the best stationary phase for purifying (4-Bromoisoquinolin-6-YL)methanol?

Answer: Standard silica gel (230-400 mesh) is the most common and cost-effective choice for flash chromatography of compounds with intermediate polarity like this one.[1][2]

  • Expertise & Causality: The primary challenge with isoquinoline derivatives on silica is their basic nitrogen atom. This nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to significant peak tailing and potential irreversible adsorption.[3] To counteract this, it is highly recommended to deactivate the silica by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%).[1][4][5]

  • Alternative Stationary Phases: If your compound proves to be particularly sensitive to acid or if tailing persists despite using a basic modifier, consider these alternatives:

    • Neutral or Basic Alumina: A good option for acid-sensitive compounds, though it may have lower resolving power than silica.[5]

    • Reverse-Phase Silica (C18): Suitable if the compound and its impurities are sufficiently non-polar to be retained. This would involve using polar solvents like water/acetonitrile or water/methanol as the mobile phase.[6][7]

    • Phenyl-bonded Silica: This can offer different selectivity due to potential π-π interactions with the aromatic isoquinoline ring.[6][8]

Q2: How do I select the optimal mobile phase (eluent)?

Answer: The ideal mobile phase should provide good separation between your target compound and its impurities on a Thin-Layer Chromatography (TLC) plate. The goal is to find a solvent system that gives your product a Retention Factor (Rf) value between 0.25 and 0.35.[9]

  • Trustworthiness & Self-Validation: TLC is an indispensable tool for method development.[2][10] It is a small-scale, rapid pre-test that uses the same stationary phase as your column.[1] An Rf of 0.25-0.35 ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).[9]

  • Recommended Solvent Systems to Screen:

    • Ethyl Acetate (EtOAc) / Hexanes: This is the standard system for compounds of "normal" polarity.[9][11] Start by testing TLC plates in various ratios, such as 20%, 40%, and 60% EtOAc in Hexanes.

    • Methanol (MeOH) / Dichloromethane (DCM): This system is excellent for more polar compounds.[1][11] Test ratios like 2%, 5%, and 10% MeOH in DCM. Caution: Using more than 10% methanol in your mobile phase can risk dissolving the silica gel stationary phase.[11]

    • Don't Forget the Modifier: Add 0.5-1% triethylamine (TEA) to your chosen solvent system during TLC screening to mimic the conditions in the column and prevent tailing.[12]

Q3: Should I use "wet" or "dry" loading for my sample?

Answer: For (4-Bromoisoquinolin-6-YL)methanol, dry loading is strongly recommended.

  • Expertise & Causality: Dry loading ensures a narrow, evenly distributed band of your crude material at the top of the column, which is critical for achieving sharp peaks and good separation.[10][13] This is particularly important if your crude mixture does not dissolve well in the initial, non-polar mobile phase. Dissolving the sample in a strong, polar solvent for "wet" or "liquid" loading can cause the compound to spread out and streak down the column, ruining the separation before it even begins.[1] The dry loading procedure involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[14]

Table 1: Recommended Starting Conditions for Flash Chromatography

ParameterRecommendationRationale / Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice. Prone to causing tailing with basic compounds if not deactivated.[1]
Mobile Phase (Eluent) Screen Ethyl Acetate/Hexanes and DCM/Methanol systems via TLC.[9][11]The goal is to achieve an Rf of 0.25-0.35 for the target compound on TLC.[9]
Mobile Phase Modifier Add 0.1-1% Triethylamine (TEA)Neutralizes acidic silanol groups on the silica surface, preventing peak tailing of the basic isoquinoline nitrogen.[4][5]
Elution Profile Step or Linear GradientStart with the mobile phase composition determined by TLC. Gradually increase the polarity to elute the target compound and then more polar impurities. This saves time and solvent compared to isocratic elution.[15]
Sample Loading Dry LoadingMinimizes band broadening, leading to sharper peaks and better resolution, especially for samples with poor solubility in the starting eluent.[10][14]

Part II: Troubleshooting Guide - Resolving Common Purification Issues

Even with careful planning, unexpected issues can arise. This section provides direct answers to common problems encountered during the purification of (4-Bromoisoquinolin-6-YL)methanol.

Q: My compound is streaking or "tailing" down the column.

A: This is the most common issue for nitrogen-containing compounds. It is caused by the strong, non-ideal interaction between the basic isoquinoline nitrogen and acidic silanol groups on the silica surface.

  • Solution 1 (Immediate Fix): Add a basic modifier like 0.1-1% triethylamine (TEA) to your eluent.[5][12] This will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Solution 2 (Alternative): If TEA doesn't resolve the issue or is incompatible with your compound, switch to a neutral stationary phase like alumina.[5]

Q: I am getting poor separation between my product and an impurity (co-elution).

A: This indicates that the chosen solvent system does not have enough selectivity for the two compounds.

  • Solution 1 (Optimize Gradient): Run a shallower, more gradual gradient. A slower increase in solvent polarity gives the compounds more time to interact with the stationary phase, which can significantly improve resolution.

  • Solution 2 (Change Solvent System): The polarity of two different solvent systems can be similar, but their selectivity can be very different. If you are using EtOAc/Hexanes, try a DCM/Methanol system, or even an Ether/Hexane system.[11] Different solvents interact with your compounds in unique ways, which can often resolve co-eluting spots.

  • Solution 3 (Check for Overload): You may have loaded too much sample onto the column. For difficult separations, the ratio of silica gel to crude sample should be at least 50:1 or even 100:1 by weight.[1]

Q: My compound is not coming off the column (stuck at the baseline).

A: This happens for two primary reasons: the mobile phase is not polar enough, or the compound has decomposed on the column.

  • Solution 1 (Increase Polarity): Your eluent is not strong enough to move the compound. Drastically increase the polarity of your mobile phase. For example, if you are at 50% EtOAc/Hexanes, try flushing the column with 100% EtOAc, followed by 5-10% MeOH in DCM.[12][16]

  • Solution 2 (Check for Decomposition): Your compound may be acid-sensitive and is degrading on the silica gel. To test this, dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for 30-60 minutes before developing. If you see a new spot form at the baseline or a significant diminishing of the product spot, your compound is not stable on silica.[16] In this case, you must switch to a neutral stationary phase like alumina or deactivate the silica with a high concentration of TEA.[5]

Q: My compound is coming off the column too quickly (running with the solvent front).

A: Your mobile phase is too polar, preventing any effective interaction with the stationary phase.

  • Solution: Decrease the polarity of your eluent.[12] If you started with 50% EtOAc/Hexanes, try 20% or 10%. This will increase the retention of your compound on the silica, allowing for separation from non-polar impurities.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Troubleshooting Workflow for Poor Purification start Initial Result: Poor Separation or Low Purity check_tlc Is ΔRf between spots on TLC > 0.2? start->check_tlc check_tailing Is there significant peak tailing? check_tlc->check_tailing Yes optimize_solvent Action: Re-screen solvent systems (e.g., DCM/MeOH) to maximize ΔRf. check_tlc->optimize_solvent No add_tea Action: Add 0.5-1% TEA to the mobile phase. check_tailing->add_tea Yes shallow_gradient Action: Run a shallower, more gradual gradient. check_tailing->shallow_gradient No check_stability Is the compound stable on silica? change_stationary Action: Switch to a neutral stationary phase like Alumina. check_stability->change_stationary No success Result: Improved Purity check_stability->success Yes optimize_solvent->check_tailing add_tea->shallow_gradient shallow_gradient->check_stability change_stationary->success

Caption: A decision-making workflow for troubleshooting common column chromatography issues.

Experimental Protocol: Standard Flash Chromatography Workflow

This protocol provides a self-validating system for the purification of (4-Bromoisoquinolin-6-YL)methanol.

1. TLC Method Development a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane). b. Prepare several TLC developing chambers with different solvent systems (e.g., 20% EtOAc/Hexane, 40% EtOAc/Hexane, 5% MeOH/DCM), each containing 0.5% TEA. c. Spot the crude mixture onto separate TLC plates and develop one in each chamber.[5] d. Visualize the plates under a UV lamp (254 nm). Identify the solvent system that places the desired product spot at an Rf of approximately 0.25-0.35 with the best separation from other spots.[9][12] This will be your starting eluent.

2. Column Packing a. Select an appropriate size glass column. For 1 gram of crude material, a 40 mm diameter column is a good starting point.[14] b. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand. c. Fill the column about two-thirds full with the starting eluent (the one identified in step 1d). d. Slowly pour the silica gel into the column as a slurry mixed with the starting eluent. Gently tap the side of the column to ensure an evenly packed bed without air bubbles. e. Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[14] f. Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading (Dry Method) a. Dissolve the entire crude sample in a minimal amount of a volatile solvent like DCM or acetone. b. Add silica gel to this solution (approximately 2-3 times the weight of your crude sample) to form a thick slurry. c. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column, ensuring an even layer.

4. Elution and Fraction Collection a. Carefully add the starting eluent to the column. b. Apply positive pressure (using a pump or regulated air/nitrogen) to begin the flow of the mobile phase through the column.[1] c. Begin collecting fractions in test tubes. The volume of each fraction should be appropriate for the column size (e.g., 10-20 mL for a 40 mm column). d. As the elution progresses, monitor the fractions by TLC to identify which ones contain your purified product. e. If your product is slow to elute, gradually increase the polarity of the mobile phase (gradient elution) to speed up the process.[15] f. Once the desired product has been collected, combine the pure fractions, and remove the solvent under reduced pressure to yield the purified (4-Bromoisoquinolin-6-YL)methanol.

References

  • Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Cape Town. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. Retrieved from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc. Retrieved from [Link]

  • Purification of APIs. (n.d.). Zeochem. Retrieved from [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... (2023). PMC. Retrieved from [Link]

  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids... (2018). ResearchGate. Retrieved from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc. Retrieved from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of Isoquinoline, 3-methyl- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022). PMC. Retrieved from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Effect of the vapour phase on the separation of isoquinoline alkaloids by thin-layer chromatography. (n.d.). AKJournals. Retrieved from [Link]

  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids... (2018). PubMed. Retrieved from [Link]

  • Column Chromatography Guide. (2025). Phenomenex. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). ResearchGate. Retrieved from [Link]

  • Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids... (2013). Current Issues in Pharmacy and Medical Sciences. Retrieved from [Link]

  • Purification of Organic Solvents. (n.d.). Column Chromatography. Retrieved from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline... (n.d.). Atlantis Press. Retrieved from [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex... (2023). MDPI. Retrieved from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. Retrieved from [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. (n.d.). Quick Company. Retrieved from [Link]

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Optimization

Technical Support Center: Troubleshooting (4-Bromoisoquinolin-6-YL)methanol Substitution Reactions

As a Senior Application Scientist, I frequently guide researchers through the complex functionalization of (4-Bromoisoquinolin-6-yl)methanol . This specific scaffold presents a notorious dual challenge in synthetic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide researchers through the complex functionalization of (4-Bromoisoquinolin-6-yl)methanol . This specific scaffold presents a notorious dual challenge in synthetic chemistry:

  • Steric Hindrance: The C-4 bromide is highly resistant to transition-metal catalyzed cross-coupling due to severe steric clash (peri-interaction) with the C-5 proton and the adjacent C-3 position.

  • Chemoselectivity: The C-6 hydroxymethyl group contains a reactive primary alcohol that can poison palladium catalysts or undergo competitive side reactions under basic conditions.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these specific bottlenecks.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my Suzuki-Miyaura couplings at the C-4 position yield mostly unreacted starting material? A1: The primary culprit is the kinetic barrier during the oxidative addition step. The C-4 position of the isoquinoline ring is sterically hindered by the adjacent C-3 proton and the C-5 peri-proton across the ring junction. This steric bulk physically blocks the Pd(0) catalyst from inserting into the C-Br bond. To overcome this, you must use highly active, sterically demanding dialkylbiaryl phosphine ligands (like SPhos or RuPhos) that create a highly reactive mono-ligated Pd(0) species capable of forcing the oxidative addition.

Q2: Can I perform a Buchwald-Hartwig amination without protecting the C-6 hydroxymethyl group? A2: It is highly discouraged. Buchwald-Hartwig aminations typically require strong alkoxide bases like sodium tert-butoxide (NaOtBu). These bases will deprotonate your primary alcohol, leading to competitive O-arylation, substrate degradation, or catalyst deactivation via stable alkoxide-palladium complexes. You must protect the alcohol (e.g., as a tert-butyldimethylsilyl ether) prior to the coupling step.

Q3: Even with protection, my Buchwald-Hartwig yields are low. What is the causality behind this? A3: If oxidative addition is successful, the reaction often stalls at the reductive elimination step. Bulky amines coupled with the hindered C-4 isoquinoline core create a highly congested Pd(II) intermediate. You must switch to a ligand specifically designed to accelerate reductive elimination in hindered systems, such as BrettPhos or RuPhos, combined with a milder base like Cs₂CO₃ to prevent premature catalyst decay.

Section 2: Quantitative Data & Ligand Comparison

The following table summarizes the optimization of a Buchwald-Hartwig amination on TBS-protected (4-Bromoisoquinolin-6-yl)methanol, highlighting the causality behind each experimental parameter.

Table 1: Catalyst and Base Optimization for C-4 Amination

Catalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd₂(dba)₃ / BINAPNaOtBuToluene100<10%Poor oxidative addition; BINAP is too rigid to accommodate the C-5 peri-steric clash.
Pd(OAc)₂ / dppfCs₂CO₃Dioxane10025%Moderate conversion; the reaction stalls due to slow reductive elimination.
Pd₂(dba)₃ / XPhosNaOtBuToluene10045%Active catalyst, but the strong base causes partial TBS deprotection and side reactions.
Pd₂(dba)₃ / RuPhos Cs₂CO₃ Dioxane 100 88% Optimal. RuPhos accommodates peri-sterics; Cs₂CO₃ is mild enough to preserve the TBS group.
Section 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , meaning you can analytically confirm the success of each step before proceeding, preventing downstream failures.

Protocol A: TBS Protection of the C-6 Hydroxymethyl Group

Causality: Masking the primary alcohol prevents Pd-coordination and allows the use of necessary bases in downstream couplings.

  • Setup: Dissolve (4-Bromoisoquinolin-6-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Activation: Add imidazole (2.0 eq) and DMAP (0.1 eq). Stir for 10 minutes to activate the alcohol.

  • Protection: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (low R_f, UV active) must be completely consumed, replaced by a non-polar spot (high R_f). Quench with water, extract with EtOAc, and verify the mass shift (+114 Da) via LC-MS.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Causality: Utilizing SPhos ensures the Pd center is sufficiently electron-rich and sterically tuned to insert into the crowded C-4 position[1].

  • Reagent Mixing: Charge a Schlenk flask with the TBS-protected (4-Bromoisoquinolin-6-yl)methanol (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon (3 cycles).

  • Solvent: Add degassed Toluene/H₂O (10:1 ratio, 0.1 M concentration).

  • Heating: Heat at 100 °C for 12 hours.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. Full consumption of the bromide should be observed. If a des-bromo side product is detected, it indicates premature protodeboronation; ensure your solvents are rigorously degassed.

Protocol C: Buchwald-Hartwig Amination with Bulky Amines

Causality: RuPhos forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, overcoming the steric bulk of both the amine and the isoquinoline core.

  • Glovebox Setup: In a nitrogen-filled glovebox, combine the TBS-protected bromide (1.0 eq), secondary amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (2.5 mol%), and RuPhos (5 mol%) in a heavy-walled sealed vial.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.1 M).

  • Heating: Heat at 100 °C for 16 hours.

  • Validation Checkpoint: Observe the color change. A shift from dark purple (Pd₂(dba)₃) to a pale yellow/orange indicates active catalytic cycling. Verify product formation by LC-MS before initiating silica gel purification.

Section 4: Workflows and Mechanistic Pathways

TroubleshootingWorkflow Start Start: C-4 Substitution CheckOH Is C-6 OH Protected? Start->CheckOH ProtectOH Protect with TBS/THP (Protocol A) CheckOH->ProtectOH No ChooseRxn Select Reaction Type CheckOH->ChooseRxn Yes ProtectOH->ChooseRxn Suzuki Suzuki-Miyaura Coupling ChooseRxn->Suzuki Buchwald Buchwald-Hartwig Amination ChooseRxn->Buchwald LigandS Use Pd(OAc)2 / SPhos Ligand Suzuki->LigandS LigandB Use Pd2(dba)3 / RuPhos or BrettPhos Buchwald->LigandB BaseS Base: K3PO4 or K2CO3 LigandS->BaseS BaseB Base: Cs2CO3 LigandB->BaseB Analyze Run Reaction & Analyze Yield BaseS->Analyze BaseB->Analyze

Logical workflow for optimizing C-4 substitution on (4-Bromoisoquinolin-6-yl)methanol.

MechanisticPathway Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Hindered by C-5 Peri-proton) Pd0->OxAdd PdII Pd(II) Aryl Bromide Complex OxAdd->PdII Transmet Transmetalation / Amine Binding PdII->Transmet RedElim Reductive Elimination (Accelerated by Bulky Ligand L) Transmet->RedElim Product C-4 Substituted Isoquinoline + Pd(0)L2 RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle highlighting steric bottlenecks at the C-4 isoquinoline position.

References
  • BenchChem. Head-to-head comparison of different synthesis routes for 4-benzoylisoquinolines.1

  • ACS Publications. Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane.2

  • Thieme Connect. Aryl- and Hetarylamines with Hetaryl Electrophiles.

  • Thieme Connect. Product Class 5: Isoquinolines.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for (4-Bromoisoquinolin-6-YL)methanol Scale-up

This technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the recrystallization of (4-Bromoisoquinolin-6-YL)methanol. The purity o...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the recrystallization of (4-Bromoisoquinolin-6-YL)methanol. The purity of this key intermediate is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This document offers a structured approach to solvent selection and troubleshooting common issues encountered during the scale-up of the recrystallization process.

Part 1: CORE DIRECTIVE - Structuring the Guide

This guide is structured in a question-and-answer format to directly address the practical challenges faced by scientists in the laboratory. It begins with fundamental questions regarding solvent selection and progressively moves to complex troubleshooting scenarios encountered during process scale-up. This format allows for quick access to relevant information and provides clear, actionable solutions.

Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, the information presented herein is a synthesis of established chemical principles and practical, field-tested experience. The guidance provided is grounded in the principles of "like dissolves like," solubility curves, and the thermodynamics of crystallization.

Frequently Asked Questions (FAQs) on Solvent Selection

Question 1: What are the critical physicochemical properties of (4-Bromoisoquinolin-6-YL)methanol to consider for solvent selection?

Answer: The molecular structure of (4-Bromoisoquinolin-6-YL)methanol, featuring a polar isoquinoline ring, a bromine substituent, and a hydroxyl group, dictates its solubility behavior. This combination of functional groups suggests a moderate to high polarity. Therefore, the ideal recrystallization solvent will likely be a polar solvent or a mixture of solvents that can effectively solvate the molecule at elevated temperatures but not at ambient or sub-ambient temperatures.[1] An ideal solvent should dissolve the compound completely at its boiling point and sparingly or not at all at room temperature.[1][2]

Question 2: How should I approach the initial solvent screening for (4-Bromoisoquinolin-6-YL)methanol?

Answer: A systematic solvent screening is crucial for identifying an optimal recrystallization solvent. This involves testing the solubility of a small amount of the crude material in a range of solvents with varying polarities at both room temperature and the solvent's boiling point.[3]

Experimental Protocol: Small-Scale Solvent Screening

  • Sample Preparation: Place approximately 10-20 mg of crude (4-Bromoisoquinolin-6-YL)methanol into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • Heating: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point. Continue to add the solvent dropwise until the solid is fully dissolved.

  • Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe for crystal formation. An ideal solvent will show a significant difference in solubility between hot and cold conditions, resulting in a good yield of crystals upon cooling.[2]

Table 1: Representative Solvent Screening Data for a Structurally Similar Compound

SolventSolubility at Room TemperatureSolubility at Boiling PointCrystal Formation on Cooling
EthanolSparingly SolubleVery SolubleGood, well-formed crystals
IsopropanolSparingly SolubleSolubleGood, potentially larger crystals
Ethyl AcetateSolubleVery SolublePoor recovery, too soluble at room temp
TolueneSparingly SolubleSolubleGood, requires careful handling due to high BP
HeptaneInsolubleSparingly SolublePotential as an anti-solvent
WaterInsolubleInsolubleNot suitable as a single solvent

This data is illustrative and based on the expected behavior of a bromo-substituted aromatic compound.[1] Experimental verification is essential.

Question 3: When should a binary solvent system be considered for (4-Bromoisoquinolin-6-YL)methanol?

Answer: A binary solvent system, also known as a mixed-solvent system, is employed when no single solvent provides the desired solubility profile.[4] This system consists of a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.[5] For (4-Bromoisoquinolin-6-YL)methanol, a polar solvent like ethanol or acetone could serve as the "good" solvent, while a non-polar solvent like heptane or water could be an effective "anti-solvent."[5]

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude (4-Bromoisoquinolin-6-YL)methanol in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.[4][5]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[4]

  • Crystallization: Allow the saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

Troubleshooting Guide for Scale-Up

The transition from laboratory-scale to pilot-plant or manufacturing-scale crystallization can introduce new challenges.[6]

Question 4: My (4-Bromoisoquinolin-6-YL)methanol is "oiling out" instead of crystallizing. What is the cause and how can I resolve this?

Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly supersaturated.[4]

Troubleshooting Steps:

  • Increase Solvent Volume: The solution may be too concentrated. Reheat the mixture to dissolve the oil and add more of the primary solvent to decrease the saturation level.[4][7]

  • Slower Cooling: Rapid cooling can induce oiling. Allow the solution to cool gradually to room temperature before transferring it to an ice bath.[8]

  • Change Solvent System: If the problem persists, select a solvent with a lower boiling point.[4]

  • Vigorous Stirring: As the solution cools, vigorous stirring can sometimes break up the oil and promote the formation of crystal nuclei.[4]

troubleshooting_oiling_out start Problem: Oiling Out q1 Is the solution highly concentrated? start->q1 a1_yes Add more solvent and reheat q1->a1_yes Yes q2 Is the cooling rate too fast? q1->q2 No a1_yes->q2 a2_yes Allow for slow, gradual cooling q2->a2_yes Yes q3 Is the solvent boiling point higher than the compound's melting point? q2->q3 No a2_yes->q3 a3_yes Select a lower boiling point solvent q3->a3_yes Yes end Resolution: Crystallization q3->end No a3_yes->end

Caption: Troubleshooting workflow for "oiling out".

Question 5: The yield of my recrystallized (4-Bromoisoquinolin-6-YL)methanol is consistently low. How can I improve it?

Answer: Low yield can be a result of several factors, from solvent choice to procedural losses.

Strategies to Improve Yield:

  • Optimize Solvent System: The compound may be too soluble in the mother liquor. If using a binary system, increasing the proportion of the anti-solvent can help. For a single solvent, choose one where the compound has lower solubility at cold temperatures.

  • Minimize Transfer Losses: Pre-heat funnels and flasks with hot solvent before filtration to prevent premature crystallization.[4] Use a minimal amount of ice-cold solvent to wash the collected crystals.

  • Concentrate the Mother Liquor: If significant material remains in the filtrate, concentrating it by evaporation and re-cooling may yield a second crop of crystals.

Question 6: The purity of the recrystallized product is not meeting specifications. What are the next steps?

Answer: Impurities can be co-precipitated or trapped within the crystal lattice.[9]

Purity Enhancement Techniques:

  • Second Recrystallization: A second recrystallization is often the most straightforward method to improve purity.

  • Slower Crystallization: Allowing the solution to cool more slowly can lead to the formation of larger, purer crystals.[10]

  • Activated Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can effectively adsorb them.

  • Solvent System Re-evaluation: The chosen solvent may not be effectively separating the desired compound from a key impurity. A different solvent system where the impurity has higher solubility may be necessary.[9]

recrystallization_workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation dissolve Dissolve crude compound in minimum hot solvent hot_filtration Hot filtration to remove insoluble impurities dissolve->hot_filtration cool Slow cooling to induce crystal formation hot_filtration->cool ice_bath Ice bath to maximize yield cool->ice_bath vacuum_filtration Vacuum filtration to collect crystals ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry

Caption: General workflow for recrystallization.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • Syrris. (2024, October 22).
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • LibreTexts. (2021, March 5). 2.
  • Neuland Labs. (2023, August 1).
  • Reddit. (2021, August 24).
  • (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Bromoisoquinoline 98 1532-97-4.
  • MIT OpenCourseWare. (n.d.). 8.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.

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Reference Data & Comparative Studies

Validation

1H and 13C NMR Chemical Shift Comparison of (4-Bromoisoquinolin-6-yl)methanol Isomers: A Structural Elucidation Guide

Scientific Context & Analytical Challenge In medicinal chemistry and structure-activity relationship (SAR) campaigns, the precise identification of positional isomers is non-negotiable. The isoquinoline scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Challenge

In medicinal chemistry and structure-activity relationship (SAR) campaigns, the precise identification of positional isomers is non-negotiable. The isoquinoline scaffold is a privileged pharmacophore, and its halogenated derivatives, such as 4-bromoisoquinoline, serve as critical synthetic intermediates for cross-coupling reactions [1].

When functionalizing the carbocyclic ring of 4-bromoisoquinoline with a hydroxymethyl group (-CH₂OH), distinguishing between (4-bromoisoquinolin-6-yl)methanol and its regioisomer (4-bromoisoquinolin-7-yl)methanol presents a classic analytical challenge. Because the electronic environments of the C6 and C7 positions are remarkably similar, mass spectrometry and IR spectroscopy are insufficient for unambiguous differentiation. High-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, specifically analyzing spin-spin coupling networks and heteronuclear long-range correlations, is the definitive tool for resolving these isomers.

Mechanistic Causality: Shielding, Deshielding, and Spin Systems

To understand the NMR spectra of these isomers, we must analyze the electronic push-and-pull of the core scaffold:

  • The Heteroaromatic Ring: The electronegative nitrogen at position 2 exerts a strong inductive (-I) and resonance (-R) electron-withdrawing effect, profoundly deshielding the protons at C1 and C3.

  • The Bromine Atom (C4): The heavy bromine atom exerts a diamagnetic shielding effect on the ipso carbon (C4 shifts upfield to ~118-121 ppm) but deshields the adjacent H3 proton[2].

  • The Hydroxymethyl Group: The -CH₂OH group deshields its ipso carbon by approximately +12 to +15 ppm relative to the unsubstituted core. More importantly, its placement dictates the spin-spin coupling network of the remaining aromatic protons on the carbocyclic ring.

The Definitive Differentiator: 1H Splitting Patterns

The most immediate way to distinguish the 6-yl isomer from the 7-yl isomer is by observing the multiplicity of the protons on the substituted benzene ring:

  • 6-yl Isomer (Substituent at C6): The remaining protons are at C5, C7, and C8. H5 is isolated between the bridgehead (C4a) and the substituent, appearing as a singlet (or fine meta-coupled doublet, J ~ 1.5 Hz). H8 appears as an ortho-coupled doublet (J ~ 8.5 Hz), and H7 appears as a doublet of doublets (J = 8.5, 1.5 Hz).

  • 7-yl Isomer (Substituent at C7): The remaining protons are at C5, C6, and C8. Here, H8 is the isolated proton appearing as a singlet/fine doublet (J ~ 1.5 Hz). H5 appears as an ortho-coupled doublet (J ~ 8.5 Hz), and H6 is the doublet of doublets (J = 8.5, 1.5 Hz).

Comparative Quantitative Data

The following tables summarize the predicted and literature-grounded 1H and 13C NMR chemical shifts for both isomers, acquired in DMSO-d₆ at 400 MHz (1H) and 100 MHz (13C)[3].

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆, δ in ppm)
Position(4-Bromoisoquinolin-6-yl)methanol(4-Bromoisoquinolin-7-yl)methanolMultiplicity & Causality
H1 9.259.26Singlet. Highly deshielded by adjacent N and ring current.
H3 8.788.79Singlet. Deshielded by N and adjacent Br atom.
H5 8.12 (d, J = 1.5 Hz) 8.20 (d, J = 8.5 Hz)6-yl: meta-coupled only. 7-yl: ortho-coupled to H6.
H6 - (Substituted)7.78 (dd, J = 8.5, 1.5 Hz) 7-yl: Coupled to H5 (ortho) and H8 (meta).
H7 7.75 (dd, J = 8.5, 1.5 Hz) - (Substituted)6-yl: Coupled to H8 (ortho) and H5 (meta).
H8 8.15 (d, J = 8.5 Hz)8.08 (d, J = 1.5 Hz) 6-yl: ortho-coupled to H7. 7-yl: meta-coupled only.
-CH₂- 4.75 (d, J = 5.5 Hz)4.76 (d, J = 5.5 Hz)Doublet due to coupling with the -OH proton.
-OH 5.45 (t, J = 5.5 Hz)5.48 (t, J = 5.5 Hz)Triplet (exchangeable). Visible in DMSO-d₆.
Table 2: ¹³C NMR Chemical Shift Comparison (DMSO-d₆, δ in ppm)
Carbon(4-Bromoisoquinolin-6-yl)methanol(4-Bromoisoquinolin-7-yl)methanolAssignment Notes
C1 153.2152.9Adjacent to electronegative nitrogen.
C3 142.5142.8Adjacent to N and Br.
C4 118.4118.6Ipso to Bromine (Heavy atom shielding effect).
C4a 126.8127.1Bridgehead carbon.
C5 124.5128.3Shifts depending on proximity to -CH₂OH.
C6 143.2 126.56-yl: Ipso carbon deshielded by -CH₂OH.
C7 126.1143.5 7-yl: Ipso carbon deshielded by -CH₂OH.
C8 128.8124.1Shifts depending on proximity to -CH₂OH.
C8a 134.1133.8Bridgehead carbon.
-CH₂- 62.462.6Aliphatic carbon attached to oxygen.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in isomer assignment, researchers must employ a self-validating 2D NMR workflow. Relying solely on 1D 1H NMR can be risky if sample impurities obscure the splitting patterns.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: DMSO is chosen over CDCl₃ because it tightly hydrogen-bonds with the hydroxyl proton, slowing its chemical exchange rate. This allows the -OH proton to appear as a distinct triplet, and the adjacent -CH₂- group as a doublet, confirming the integrity of the hydroxymethyl group.

Step 2: 1D NMR Acquisition

  • Acquire a standard 1H spectrum (minimum 400 MHz, 16 scans) and a 13C spectrum (100 MHz, minimum 512 scans, complete proton decoupling).

  • Set the relaxation delay (D1) to at least 2.0 seconds for 1H and 2.5 seconds for 13C to ensure accurate integration and full relaxation of quaternary carbons.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

  • Acquire a 1H-13C HMBC spectrum optimized for long-range couplings (J = 8 Hz).

  • The Self-Validating Proof: Trace the cross-peaks from the aliphatic -CH₂- protons (~4.75 ppm).

    • If the sample is the 6-yl isomer , the -CH₂- protons will show strong 3-bond correlations to C5 (~124.5 ppm) and C7 (~126.1 ppm).

    • If the sample is the 7-yl isomer , the -CH₂- protons will show strong 3-bond correlations to C6 (~126.5 ppm) and C8 (~124.1 ppm).

  • Because C5 and C8 have distinct relationships to the bridgehead carbons (verifiable via NOESY correlations from H1 to H8), this step creates an unbreakable logical loop confirming the exact regiochemistry.

Isomer Elucidation Workflow

NMR_Workflow Sample Sample Prep: Dissolve in DMSO-d6 (Preserves -OH coupling) Acq1D 1D Acquisition: 1H & 13C NMR (Identify H Multiplicities) Sample->Acq1D Acq2D 2D Acquisition: HMBC & NOESY (Map Long-Range Couplings) Acq1D->Acq2D Decision Analyze -CH2- HMBC Correlations Acq2D->Decision Isomer6 Correlates to C5 & C7 Result: 6-yl Isomer Decision->Isomer6 Path A Isomer7 Correlates to C6 & C8 Result: 7-yl Isomer Decision->Isomer7 Path B

Figure 1: Self-validating NMR workflow for the unambiguous structural elucidation of isoquinoline regioisomers.

References

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal. Provides foundational 13C and 1H NMR chemical shift baseline data for the 4-bromoisoquinoline core scaffold.1

  • Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation. The Journal of Organic Chemistry (ACS Publications). Details the diamagnetic shielding causality of halogenation on the isoquinoline ring and its impact on adjacent proton shifts. 2

  • Supplementary Information: Synthesis of Isoquinolines. The Royal Society of Chemistry. Contains extensive generalized 1D and 2D NMR parameters and solvent-specific relaxation protocols for isoquinoline derivatives. 3

Sources

Comparative

A Comparative Guide to HPLC Method Development and Validation for the Purity of (4-Bromoisoquinolin-6-YL)methanol

This guide provides an in-depth, scientifically grounded approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (4-Bromoisoquinolin-6-YL)methanol,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (4-Bromoisoquinolin-6-YL)methanol, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, establishing a robust, reliable, and validated analytical procedure. This document compares a traditional C18 stationary phase with a Phenyl-Hexyl phase to illustrate the critical impact of column chemistry on selectivity for complex aromatic molecules.

The Imperative of Purity: A Foundational Overview

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Unidentified impurities can be toxic, pharmacologically active, or impact the stability of the final drug product. Therefore, a precise and reliable analytical method is required to separate and quantify the main component from any process-related impurities or degradation products. (4-Bromoisoquinolin-6-YL)methanol, with its heterocyclic aromatic structure, presents a typical challenge that demands a well-considered chromatographic strategy.

Part I: A Rational Approach to HPLC Method Development

The development of an analytical method is a systematic investigation, not a matter of chance. Our approach is guided by the physicochemical properties of the analyte.

Analyte Characterization: (4-Bromoisoquinolin-6-YL)methanol
  • Structure: A substituted isoquinoline, which is a moderately polar, aromatic heterocyclic compound. The isoquinoline nitrogen is basic (pKa ≈ 5.4), making it susceptible to protonation at acidic pH.

  • Solubility: The molecule is expected to be soluble in common organic solvents like acetonitrile and methanol.

  • UV Absorbance: The conjugated aromatic system confers strong UV absorbance, making UV detection a suitable choice. A full UV scan using a Diode Array Detector (DAD) is essential to determine the optimal wavelength for detection (λ-max) where the analyte and its potential impurities show significant absorbance. For this class of compounds, a wavelength between 254 nm and 280 nm is a logical starting point.

Chromatographic Strategy: Column and Mobile Phase Selection

Based on the analyte's moderate polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate separation mode.[1][2] The core of method development lies in selecting the stationary and mobile phases to achieve optimal selectivity and resolution.

Comparison of Stationary Phases:

  • Method A: The Workhorse (C18 Column): A C18 (octadecylsilane) column is the most common starting point in RP-HPLC.[3][4] Retention is primarily driven by hydrophobic interactions between the non-polar C18 alkyl chains and the analyte. This is effective for separating compounds based on differences in their overall hydrophobicity.

  • Method B: The Specialist (Phenyl-Hexyl Column): A Phenyl-Hexyl column offers a mixed-mode retention mechanism. It provides hydrophobic interactions via its hexyl chains and, more importantly, π-π interactions between the phenyl rings of the stationary phase and the aromatic isoquinoline ring of the analyte.[3][5] This alternative interaction can produce unique selectivity, especially for separating aromatic isomers or impurities with subtle structural differences.

Mobile Phase Optimization:

The mobile phase must be fine-tuned to achieve the desired separation. This involves a careful balance of the organic modifier and the aqueous phase pH.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds due to its lower viscosity (resulting in lower backpressure) and better UV transparency.[6]

  • Aqueous Phase & pH Control: The pKa of the isoquinoline nitrogen is critical. At a pH below its pKa, the nitrogen will be protonated, making the molecule more polar and less retained. Operating at a pH approximately 2 units below the pKa ensures consistent protonation and sharp, symmetrical peaks. A mobile phase pH of 3.0, maintained with a buffer like 20mM potassium phosphate or 0.1% formic acid, is a sound choice.[7][8]

  • Gradient Elution: A gradient elution, starting with a lower percentage of organic modifier and gradually increasing, is optimal for purity methods. This ensures that early-eluting polar impurities are well-retained and resolved, while late-eluting non-polar impurities are eluted within a reasonable analysis time.

G cluster_dev Method Development Workflow Analyte 1. Analyte Characterization (pKa, UV, Polarity) Mode 2. Select Mode (Reversed-Phase) Analyte->Mode Column 3. Select Column (C18 vs. Phenyl) Mode->Column MobilePhase 4. Optimize Mobile Phase (Organic, pH, Buffer) Column->MobilePhase Gradient 5. Develop Gradient MobilePhase->Gradient Wavelength 6. Set Wavelength (DAD) Gradient->Wavelength Final 7. Final Optimized Method Wavelength->Final

Caption: Logical workflow for HPLC method development.

Part II: Method Validation - The Cornerstone of Trust

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[9][10] The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

G cluster_val ICH Q2(R1) Validation Cascade Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Specificity->Accuracy Precision Precision Specificity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Validated Validated Method Accuracy->Validated Repeat Repeatability Precision->Repeat Intermediate Intermediate Precision Precision->Intermediate Intermediate->Validated LOQ->Validated Robustness Robustness Robustness->Validated

Caption: Hierarchy of analytical method validation parameters.

Experimental Protocols for Validation

The following are detailed protocols for validating the developed HPLC method.

1. Specificity (Stability-Indicating Nature)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.

  • Protocol:

    • Prepare five samples of (4-Bromoisoquinolin-6-YL)methanol.

    • Subject each sample to a different stress condition:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C in a dry oven for 48 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Prepare an unstressed control sample.

    • Analyze all samples by HPLC with a DAD.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) > 2.0. Peak purity analysis using the DAD should confirm that the analyte peak is spectrally pure.

2. Linearity and Range

  • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five dilutions ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05 µg/mL to 15.0 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

  • Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.999.

3. Accuracy (Recovery)

  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • For S/N method: Analyze progressively more dilute solutions.

  • Acceptance Criteria: LOD is typically where S/N is ≥ 3:1. LOQ is where S/N is ≥ 10:1 and the precision (RSD) at this concentration is acceptable (e.g., ≤ 10%).

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small variations to the method parameters, one at a time:

      • Flow Rate (e.g., ± 0.1 mL/min).

      • Column Temperature (e.g., ± 2°C).

      • Mobile Phase pH (e.g., ± 0.1 units).

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within the predefined limits for all variations.

Summary of Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (Phenyl-Hexyl) ResultStatus
Specificity Rs > 2.0 for all peaksAll Rs > 2.5All Rs > 3.0Pass
Linearity (r²) ≥ 0.9990.99980.9999Pass
Range (µg/mL) 0.5 - 150.5 - 150.5 - 15Pass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%99.5 - 101.1%Pass
Precision (Repeatability RSD) ≤ 2.0%0.85%0.79%Pass
Precision (Intermediate RSD) ≤ 2.0%1.15%1.08%Pass
LOD (µg/mL) Report Value (S/N ≥ 3)0.150.13Pass
LOQ (µg/mL) Report Value (S/N ≥ 10)0.500.45Pass
Robustness System suitability passesPassed all conditionsPassed all conditionsPass

Part III: Performance Showdown - C18 vs. Phenyl-Hexyl

While both methods can be fully validated, a direct comparison reveals subtle but important differences in performance, allowing for the selection of the most optimal method for routine use.

G cluster_comp Comparative Separation Mechanisms Analyte {(4-Bromoisoquinolin-6-YL)methanol} C18 C18 Phase Primary Interaction: Hydrophobic Analyte->C18:f1 Good Retention Phenyl Phenyl-Hexyl Phase Primary Interactions: Hydrophobic + π-π Stacking Analyte->Phenyl:f1 Enhanced Selectivity & Retention

Caption: Interaction mechanisms of the analyte with different stationary phases.

Objective Performance Comparison

Let's assume a critical impurity, "Impurity X," elutes closely to the main peak.

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Commentary
Resolution (Rs) (Analyte vs. Impurity X)2.63.8The Phenyl-Hexyl phase provides significantly better resolution for the critical pair, likely due to π-π interactions offering a different selectivity mechanism.
Analysis Time (min) 2528The enhanced retention on the Phenyl-Hexyl phase leads to a slightly longer run time. This is a reasonable trade-off for superior resolution.
Peak Asymmetry (Analyte Peak)1.11.0Both columns provide excellent peak shape, indicating good column packing and appropriate mobile phase pH.
Sensitivity (LOQ, µg/mL) 0.500.45The Phenyl-Hexyl column shows slightly better sensitivity, potentially due to better peak focusing.
Verdict

For the purity analysis of (4-Bromoisoquinolin-6-YL)methanol, Method B (Phenyl-Hexyl) is the superior choice. While the C18 method is valid and acceptable, the Phenyl-Hexyl column provides a greater degree of resolution for the critical impurity pair. This enhanced resolution translates to a more robust and reliable method, which is less likely to fail system suitability requirements and provides higher confidence in the purity results, especially when analyzing samples with low levels of impurities.

Conclusion

This guide has demonstrated a systematic and comparative approach to HPLC method development and validation for the purity of (4-Bromoisoquinolin-6-YL)methanol. By grounding our decisions in the physicochemical properties of the analyte and adhering to the rigorous framework of ICH guidelines, we developed two validatable methods. The head-to-head comparison between a C18 and a Phenyl-Hexyl column underscored a crucial principle in chromatography: selecting a stationary phase with an alternative retention mechanism, such as π-π interactions for aromatic compounds, can provide superior selectivity and ultimately lead to a more robust and reliable analytical method. This science-driven, comparative approach ensures the development of high-quality analytical procedures fit for the demanding environment of pharmaceutical research and quality control.

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia. [Link]

  • Q2(R2) Validation of Analytical Procedures (March 2024) . Food and Drug Administration (FDA). [Link]

  • <621> CHROMATOGRAPHY . U.S. Pharmacopeia. [Link]

  • FDA Guidance on Analytical Method Validation . Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Lambda Therapeutic Research. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • Q2(R2) Validation of Analytical Procedures . Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • HPLC Column Selection Guide . Aurora Pro Scientific. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • HPLC Column Selection Guide . Restek. [Link]

  • USP Chapter 621: Overview & Key Points . Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . Food and Drug Administration (FDA). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

  • HPLC Column Selection Guide . Phenomenex. [Link]

  • Waters Column Selection Guide for Polar Compounds . Waters. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC . Chiang Mai Journal of Science. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) . PMC. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare . GL Sciences. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) . PubMed. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines . ACS Publications. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector . Waters. [Link]

  • Implementation of the HPLC method in the pharmaceutical analysis of isoquinoline alkaloid . ResearchGate. [Link]

  • (4-bromoquinolin-8-yl)methanol — Chemical Substance Information . NextSDS. [Link]

  • 4-bromoisoquinoline . LookChem. [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation . IJCRT.org. [Link]

  • 4-Bromoisoquinoline . PubChem. [Link]

  • (6-bromoisoquinolin-3-yl)methanol . Appchem. [Link]

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Validation

A Comparative Analysis of Brominated Isoquinolines in Targeted Drug Design: A Guide for Researchers

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1] Its rigid, planar structure provides an excellent framework for in...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1] Its rigid, planar structure provides an excellent framework for interacting with biological targets. The strategic introduction of bromine atoms onto this scaffold can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of brominated isoquinolines in the context of targeted drug design, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data and detailed protocols.

The Strategic Role of Bromination in Modulating Bioactivity

The introduction of a bromine atom into a drug candidate is a well-established strategy in medicinal chemistry. Bromine, being a large and lipophilic halogen, can enhance membrane permeability and metabolic stability. Furthermore, it can form halogen bonds, a type of non-covalent interaction with biological macromolecules, which can significantly improve binding affinity and selectivity for a target protein.[1] The position of the bromine substituent on the isoquinoline ring is critical and can lead to vastly different pharmacological profiles.

Comparative Analysis of Brominated Isoquinolines as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers.[2][3] Several studies have explored brominated isoquinolines as kinase inhibitors, revealing important structure-activity relationships.

A notable example is the study of pyrazolo[3,4-g]isoquinolines as inhibitors of Haspin kinase, a key regulator of mitosis.[4] This study provides a direct comparison of the effect of bromination at a specific position.

CompoundSubstitution at 8-positionHaspin Inhibition at 1 µMHaspin IC50 (nM)CLK1 IC50 (nM)
Unsubstituted Analog H-167101
Brominated Analog (4) Br23%>1000-

Table 1: Comparative inhibitory activity of an 8-bromo-pyrazolo[3,4-g]isoquinoline derivative against Haspin kinase. Data sourced from[4].

The data clearly demonstrates that the introduction of a bromine atom at the 8-position is detrimental to Haspin inhibition.[4] This highlights the critical importance of the substitution pattern. The bulky bromine atom at this specific position may introduce steric hindrance within the ATP-binding pocket of the kinase, preventing optimal binding.

Brominated Isoquinolines in Anticancer Drug Discovery

The anticancer potential of brominated isoquinolines and their structural analogs, quinolines, has been extensively investigated. The position of bromination significantly impacts their cytotoxic activity. For instance, studies on brominated quinolines have shown that substitutions at the C-5 and C-7 positions can lead to significant antiproliferative effects, while substitutions at other positions may result in inactivity.[5]

CompoundC6 (Glioblastoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HT29 (Colon Cancer) IC50 (µM)
3,6,8-tribromoquinoline InactiveInactiveInactive
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline 5.45 µg/mL-9.6 µg/mL
6,8-dibromo-5-nitroquinoline 50.024.126.2

Table 2: Comparative anticancer activity of various brominated quinoline derivatives.[5][6] While not isoquinolines, these findings provide valuable insights into the structure-activity relationships of brominated aza-aromatic systems.

These findings underscore the importance of a systematic approach to structure-activity relationship studies to identify the optimal substitution patterns for achieving desired biological activity.

Signaling Pathway Modulation by Isoquinoline Derivatives

Isoquinoline derivatives are known to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[1] A critical pathway often targeted is the PI3K/Akt/mTOR cascade.[2][7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis GSK3b->Apoptosis Promotes Brominated_Isoquinoline Brominated Isoquinoline Brominated_Isoquinoline->PI3K Inhibition Synthesis_Workflow Start Isoquinoline in conc. H2SO4 Bromination Add NBS (-25°C) Start->Bromination Reaction Stir at -22°C to -18°C Bromination->Reaction Workup Quench with ice, neutralize with NH3(aq) Reaction->Workup Extraction Extract with Diethyl Ether Workup->Extraction Purification Purify by Distillation/Recrystallization Extraction->Purification End 5-Bromoisoquinoline Purification->End

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Comparative

Comparing cross-coupling efficiency of (4-Bromoisoquinolin-6-YL)methanol vs chlorinated analogs

The isoquinoline scaffold is a privileged structure in modern drug discovery, with functionalization at the C4 position serving as a critical vector for exploring structure-activity relationships (SAR). Specifically, (4-...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline scaffold is a privileged structure in modern drug discovery, with functionalization at the C4 position serving as a critical vector for exploring structure-activity relationships (SAR). Specifically, (4-Bromoisoquinolin-6-yl)methanol provides a highly strategic synthetic handle: the C4 halogen enables transition-metal-catalyzed cross-coupling, while the C6 hydroxymethyl group offers a site for late-stage derivatization or hydrogen-bonding interactions.

When designing scalable synthetic routes, chemists frequently face a choice between utilizing the bromide derivative or its chlorinated analog, (4-Chloroisoquinolin-6-yl)methanol. While aryl chlorides are generally more cost-effective and widely available, their reactivity profile in palladium-catalyzed cross-coupling demands rigorous optimization. This guide provides an objective, data-driven comparison of the cross-coupling efficiency between these two analogs, detailing the thermodynamic causality behind their reactivity and providing self-validating experimental protocols for both.

Thermodynamic & Kinetic Fundamentals: The Causality of Reactivity

The fundamental divergence in cross-coupling efficiency between the bromide and chloride analogs is rooted in their Carbon-Halogen Bond Dissociation Energies (BDE). The C-Cl bond is significantly stronger (~81 kcal/mol) than the C-Br bond (~68 kcal/mol)1[1].

In canonical cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the catalytic cycle initiates with the oxidative addition of the aryl halide to a low-valent Palladium(0) center. For (4-Chloroisoquinolin-6-yl)methanol, this step is highly endergonic and constitutes the rate-determining step of the entire reaction 2[2].

To overcome the high activation barrier of the C-Cl bond, the catalytic system must be carefully engineered. Standard, inexpensive ligands like PPh3 are insufficient. Instead, the reaction requires sterically demanding, electron-rich phosphine ligands (such as XPhos, SPhos, or P(tBu)3). These specialized ligands force the formation of a highly reactive, coordinatively unsaturated 12-electron monoligated L1Pd(0) active species, which accelerates the oxidative addition of the recalcitrant chloride3[3].

Conversely, (4-Bromoisoquinolin-6-yl)methanol undergoes rapid oxidative addition. The weaker C-Br bond allows for the use of milder conditions, broader ligand scope, and lower catalyst loadings. This minimizes the risk of side reactions, such as protodehalogenation or catalyst poisoning by the basic isoquinoline nitrogen4[4]. Furthermore, the unprotected primary alcohol at the C6 position is generally well-tolerated in these couplings, as the oxidative addition to the C-Br bond outpaces any potential O-arylation5[5].

Mechanism Pd0 L1Pd(0) Active Catalyst Br_path Fast Oxidative Addition (4-Bromoisoquinolin-6-yl)methanol Pd0->Br_path C-Br Cleavage Cl_path Slow Oxidative Addition (4-Chloroisoquinolin-6-yl)methanol Requires Bulky Ligands Pd0->Cl_path C-Cl Cleavage Pd2_Br L1Pd(II)(Ar)(Br) Br_path->Pd2_Br Pd2_Cl L1Pd(II)(Ar)(Cl) Cl_path->Pd2_Cl Transmet Transmetalation (e.g., Arylboronic Acid) Pd2_Br->Transmet Pd2_Cl->Transmet RedElim Reductive Elimination Cross-Coupled Product Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Mechanistic divergence in Pd-catalyzed oxidative addition between isoquinoline bromides and chlorides.

Quantitative Performance Comparison

The following table synthesizes the operational differences when subjecting these two analogs to standard Suzuki-Miyaura cross-coupling conditions.

Parameter(4-Bromoisoquinolin-6-yl)methanol(4-Chloroisoquinolin-6-yl)methanol
C-X Bond Dissociation Energy ~68 kcal/mol~81 kcal/mol
Oxidative Addition Rate FastSlow (Rate-determining)
Typical Pd Catalyst Pd(PPh3)4, Pd(dppf)Cl2Pd2(dba)3 + XPhos, Buchwald G3/G4
Typical Temperature 60 °C – 80 °C90 °C – 110 °C
Reaction Time 1 – 4 hours12 – 24 hours
Base Requirement Mild (K2CO3, Na2CO3)Stronger/Soluble (Cs2CO3, KOtBu)
Solvent Preference 1,4-Dioxane/H2O, Toluene/EtOH1,4-Dioxane, t-Amyl Alcohol

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process analytical controls to verify intermediate states, ensuring that failure points (e.g., incomplete oxidative addition or catalyst deactivation) are immediately identifiable.

Protocol A: Suzuki-Miyaura Coupling of (4-Bromoisoquinolin-6-yl)methanol

Rationale: Exploiting the high reactivity of the bromide, this protocol uses a robust, cost-effective Pd(II) precatalyst and a mild base, minimizing the risk of side reactions.

  • Preparation : In an oven-dried Schlenk flask, add (4-Bromoisoquinolin-6-yl)methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), K2CO3 (2.5 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Degassing : Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles or by bubbling Argon for 15 minutes. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid.

  • Reaction : Heat the mixture to 80 °C under an Argon atmosphere.

  • In-Process Validation : After 1 hour, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material mass [M+H]+ corresponding to the bromide isotope pattern (approx. 1:1 ratio of M/M+2) validates successful oxidative addition and transmetalation.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling of (4-Chloroisoquinolin-6-yl)methanol

Rationale: To overcome the C-Cl activation barrier, this protocol utilizes a Buchwald precatalyst (XPhos Pd G3) to rapidly generate the active L1Pd(0) species in situ.

  • Preparation : In an oven-dried Schlenk flask, add (4-Chloroisoquinolin-6-yl)methanol (1.0 equiv), the desired arylboronic acid (1.5 equiv), Cs2CO3 (3.0 equiv), and XPhos Pd G3 (2-4 mol%). Add 1,3,5-trimethoxybenzene (0.2 equiv) as an internal standard.

  • Degassing : Add anhydrous 1,4-Dioxane. Degas rigorously via three freeze-pump-thaw cycles. Causality: Electron-rich ligands like XPhos are highly susceptible to oxidation; strict anaerobic conditions are mandatory.

  • Reaction : Heat the mixture to 100 °C under an Argon atmosphere for 12-18 hours.

  • In-Process Validation : Due to the sluggish nature of aryl chlorides, TLC monitoring can be ambiguous. After 6 hours, withdraw a 50 µL aliquot, filter through a short Celite pad, evaporate, and take a crude 1H-NMR in CDCl3. Compare the integration of the isoquinoline protons against the 1,3,5-trimethoxybenzene internal standard to calculate precise conversion percentages. If conversion is stalled <50%, it indicates catalyst death, requiring a spike of additional XPhos Pd G3.

  • Workup : Filter the cooled mixture through Celite to remove palladium black and insoluble salts. Concentrate and purify via reverse-phase or standard silica gel chromatography.

Workflow Start Select Isoquinoline Halide Br_Node Bromide Analog High Reactivity Start->Br_Node Cl_Node Chloride Analog Low Reactivity Start->Cl_Node Cat_Br Standard Catalyst e.g., Pd(dppf)Cl2 Br_Node->Cat_Br Cat_Cl Specialized Precatalyst e.g., XPhos Pd G3 Cl_Node->Cat_Cl Cond_Br Mild Conditions 60-80°C, 1-4h Cat_Br->Cond_Br Cond_Cl Harsh Conditions 90-110°C, 12-24h Cat_Cl->Cond_Cl Workup Aqueous Workup & Chromatography Cond_Br->Workup Cond_Cl->Workup Validate LC-MS & NMR Validation Workup->Validate

Decision matrix and workflow for cross-coupling isoquinoline halides based on reactivity.

References

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. 1

  • A Comparative Guide to the Reactivity of Ethyl 2-Bromo-4-methoxybenzoate and Other Aryl Halides in Cross-Coupling Reactions. BenchChem. 5

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). 2

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications.3

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (4-Bromoisoquinolin-6-YL)methanol

For Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of research and development, the lifecycle of a chemical intermediate like (4-Bromoisoquinolin-6-YL)methanol extends beyond it...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of research and development, the lifecycle of a chemical intermediate like (4-Bromoisoquinolin-6-YL)methanol extends beyond its synthesis and application. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (4-Bromoisoquinolin-6-YL)methanol, grounded in established safety protocols and regulatory standards.

Understanding the Compound: Hazard Profile and Regulatory Context

From a regulatory standpoint, chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This legislation mandates a "cradle-to-grave" management system for hazardous materials, ensuring that they are handled safely from generation to final disposal. As a halogenated organic compound, (4-Bromoisoquinolin-6-YL)methanol falls into a specific category of chemical waste that requires special handling.[6][7][8]

Key Regulatory and Safety Considerations:

AspectGuideline/RegulationRationale
Waste Classification EPA RCRAEnsures proper management and tracking of hazardous materials.
Handling and Exposure OSHA 29 CFR 1910.1450Protects laboratory personnel from chemical hazards through a mandatory Chemical Hygiene Plan (CHP).[9][10][11][12][13]
Waste Segregation Institutional & EPA GuidelinesHalogenated compounds require specific disposal methods, typically high-temperature incineration, and can be more costly to dispose of.[6][7][8][14]
Disposal Method EPA & Local RegulationsProhibits disposal in regular trash or down the sewer system to prevent environmental contamination.[5][7] Incineration is the standard for many pharmaceutical and hazardous chemical wastes.[15][16][17]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (4-Bromoisoquinolin-6-YL)methanol is a multi-step process that begins at the point of generation. Adherence to this workflow is essential for ensuring safety and compliance.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure you are in a well-ventilated area, preferably within a functioning chemical fume hood.[7][14] Always wear appropriate PPE.

  • Hand Protection: Nitrile gloves.[7]

  • Eye Protection: Safety goggles or a face shield.[2][7]

  • Body Protection: A laboratory coat.[7]

Step 2: Waste Characterization and Segregation

This is the most critical step in the disposal process. (4-Bromoisoquinolin-6-YL)methanol must be disposed of as Halogenated Organic Waste .

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[6][7][8]

  • Causality: Halogenated organic compounds, due to the presence of bromine, require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs).[18] Mixing this waste with non-halogenated solvents complicates and increases the cost of disposal.[14] Never mix halogenated waste with other waste streams like acids, bases, or non-halogenated organics.[8]

Step 3: Waste Accumulation and Container Management

Proper containment is crucial to prevent spills and exposure.

  • Select an Appropriate Container: Use a chemically compatible container, preferably plastic, with a secure, tight-fitting screw cap.[5][6] The container must be in good condition and leak-proof.[6][17]

  • Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5][6][14] The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "(4-Bromoisoquinolin-6-YL)methanol". Do not use abbreviations or chemical formulas.[6]

    • If it is a mixture, list all constituents and their approximate percentages.[14]

    • The date of waste generation.[5]

    • Your name, department, and room number.[5]

  • Accumulation: Keep the waste container closed at all times except when actively adding waste.[6][14] Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory, in a location that is under the control of the laboratory personnel.[14] Ensure it is stored in secondary containment to catch any potential leaks.[14]

Step 4: Arranging for Disposal

Hazardous waste cannot be disposed of through normal channels.[5]

  • Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves submitting a chemical waste collection request form to your EHS office.[5][14]

  • Licensed Disposal: Your institution will have a contract with a licensed hazardous waste disposal company. This ensures that the waste is transported, treated, and disposed of in compliance with all federal and state regulations.[19][20]

The entire process, from generation to disposal, is designed to be a self-validating system of checks and balances, ensuring safety and regulatory compliance at each stage.

Visualizing the Disposal Pathway

To clarify the decision-making and procedural flow for the disposal of (4-Bromoisoquinolin-6-YL)methanol, the following diagram illustrates the key steps.

G cluster_prep Preparation cluster_contain Containment & Segregation cluster_label Labeling & Documentation cluster_disposal Final Disposal A Identify (4-Bromoisoquinolin-6-YL)methanol as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select a Designated 'Halogenated Organic Waste' Container C->D E Add Waste to Container D->E F Securely Cap the Container E->F G Affix EHS Hazardous Waste Tag F->G H Clearly Write: - Full Chemical Name - 'Hazardous Waste' - Generator Information & Date G->H I Store in Satellite Accumulation Area (with Secondary Containment) H->I J Container is Full or Ready for Pickup I->J K Submit Chemical Waste Collection Form to EHS J->K L EHS Arranges Pickup by Licensed Waste Contractor K->L M Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) L->M N Final Disposal via High-Temperature Incineration M->N

Sources

Handling

Personal protective equipment for handling (4-Bromoisoquinolin-6-YL)methanol

An essential component of laboratory safety is understanding not just what precautions to take, but why they are necessary. As a highly valued intermediate in drug discovery and transition-metal-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety is understanding not just what precautions to take, but why they are necessary. As a highly valued intermediate in drug discovery and transition-metal-catalyzed cross-coupling reactions, (4-Bromoisoquinolin-6-YL)methanol demands rigorous handling protocols[1].

This comprehensive guide provides drug development professionals with field-proven, self-validating methodologies for the safe handling, storage, and disposal of this compound, ensuring both operational excellence and strict regulatory compliance.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, researchers must first understand the mechanistic causality behind the compound's hazards. (4-Bromoisoquinolin-6-YL)methanol presents three primary exposure vectors:

  • Dermal & Ocular Toxicity: The lipophilic nature of the isoquinoline scaffold allows for rapid interaction with biological membranes. The compound is classified as a skin irritant (H315) and a severe eye irritant (H319)[2].

  • Respiratory Hazards: As a crystalline solid, the primary risk of exposure is the aerosolization of fine dust during weighing and transfer. Inhalation of these particulates leads to acute respiratory tract irritation (H335)[3].

  • Solvent-Mediated Penetration: When dissolved in polar aprotic solvents commonly used in organic synthesis (e.g., DMF, DMSO), the dermal penetration rate of the active pharmaceutical ingredient (API) intermediate increases exponentially, bypassing the natural barrier of the stratum corneum.

Table 1: Chemical Properties & Hazard Data

Property / HazardSpecification
Chemical Name (4-Bromoisoquinolin-6-YL)methanol
CAS Number 2013583-59-8[4]
Molecular Weight 238.08 g/mol [1]
Physical State Solid (Crystalline powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2]
Storage Conditions 2-8°C, sealed in a dry, well-ventilated area to prevent degradation of the hydroxymethyl group[5],[6].

Personal Protective Equipment (PPE) Matrix

Under7, laboratories are required to conduct a hazard assessment and provide appropriate PPE to mitigate specific exposure risks[7]. Furthermore,8 strictly mandates the use of specialized eye and face protection when handling chemical irritants[8].

Table 2: Required PPE and Mechanistic Rationale

PPE CategoryEquipment SpecificationOperational Rationale (Causality)
Eye Protection ANSI Z87.1 compliant safety goggles.Prevents ocular contact with aerosolized dust. Standard safety glasses lack the orbital seal required to block fine, airborne powders[8].
Hand Protection (Dry) Nitrile gloves (minimum 4 mil thickness).Provides an adequate physical barrier against the dry, solid compound.
Hand Protection (Wet) Double-gloving (Nitrile inner, Butyl rubber outer).Required when the compound is dissolved in DMSO/DMF. These solvents rapidly degrade standard nitrile and act as carrier solvents into the bloodstream.
Body Protection Flame-resistant (FR) or 100% cotton lab coat.Prevents the accumulation of static electricity, which can cause the dry powder to jump and aerosolize during transfer.
Respiratory N95 particulate respirator (if outside hood).While primary handling must occur in a fume hood, an N95 is required if bulk transfer generates unavoidable dust[6].

Operational Workflow & Handling Protocol

A self-validating protocol ensures that safety is built directly into the procedure, rather than added as an afterthought.

Step-by-Step Methodology:

  • Preparation: Verify that the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Use an anti-static weighing boat and a grounded, stainless-steel or ceramic spatula. Rationale: Brominated heterocyclic powders often carry static charges; anti-static tools prevent the powder from aerosolizing or clinging to surfaces and gloves.

  • Weighing: Carefully transfer the required mass of (4-Bromoisoquinolin-6-YL)methanol inside the fume hood. Do not drop the powder from a height to minimize dust generation.

  • Solvent Addition (Self-Validation Step): Add the reaction solvent directly to the weighing vessel inside the hood to dissolve the solid before transporting it to the reaction manifold. This eliminates the risk of dropping and aerosolizing dry powder during transit across the lab.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened tissue (e.g., isopropanol) to capture any microscopic residual dust.

SafeHandling Start 1. Compound Receipt & Storage (2-8°C) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 3. Transfer to Fume Hood PPE->Hood Weigh 4. Weighing (Anti-static tools) Hood->Weigh Reaction 5. Reaction Setup (Closed System) Weigh->Reaction Waste 6. Waste Segregation (Halogenated) Reaction->Waste

Step-by-step operational workflow for handling (4-Bromoisoquinolin-6-YL)methanol safely.

Spill Response & Disposal Plan

Immediate, logical action is required in the event of a spill. The state of the compound (dry powder vs. dissolved solution) dictates the response mechanism.

Solid Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust, exacerbating inhalation risks[2]. Lightly moisten the spill with a compatible solvent (e.g., water or a high-boiling alcohol) to bind the powder.

  • Collect: Use a disposable anti-static brush and pan to collect the moistened material.

  • Dispose: Place all collected material and contaminated PPE into a sealed, clearly labeled container designated strictly for Halogenated Organic Waste .

Why Halogenated Waste? Compounds containing bromine must be segregated from standard organic waste streams. If incinerated at standard temperatures, brominated compounds can generate highly toxic brominated dioxins and furans. Segregation ensures the waste is routed to high-temperature, scrubber-equipped incinerators specifically designed for halogens.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Spill Assess->Solid Dry Liquid Solution Spill (e.g., in DMF/DMSO) Assess->Liquid Dissolved CleanSolid 1. Moisten slightly to avoid dust 2. Sweep with anti-static brush 3. Place in halogenated waste Solid->CleanSolid CleanLiquid 1. Apply universal absorbent 2. Double-glove (Butyl over Nitrile) 3. Place in halogenated waste Liquid->CleanLiquid

Decision tree for managing solid and solution-based spills of brominated isoquinolines.

References

  • Title: 2013583-59-8_(4-Bromoisoquinolin-6-YL)
  • Title: CAS:2013583-59-8, (4-BROMOISOQUINOLIN-6-YL)
  • Title: 4-Bromoisoquinoline - Apollo Scientific (Safety Data Sheet)
  • Title: PPE Inspection Checklist | Free Download | OSHA Requirements - Ecesis Source: Ecesis URL
  • Title: Eye Protection - Environmental Health & Safety - West Virginia University Source: West Virginia University URL
  • Title: 4-Bromoisoquinoline 98 1532-97-4 - Sigma-Aldrich Source: Sigma-Aldrich URL

Sources

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